N,O-Diacetyltyramine
Description
Properties
IUPAC Name |
[4-(2-acetamidoethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDRBPVTMKQIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341966 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14383-56-3 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, a compound of interest in various research and development applications. This document outlines the chemical properties, a detailed experimental protocol for its synthesis via acetylation of N-(4-hydroxyphenethyl)acetamide, and relevant characterization data.
Compound Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | N-(4-hydroxyphenethyl)acetamide (Starting Material) | Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (Final Product) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₂H₁₅NO₃[1] |
| Molecular Weight | 179.22 g/mol | 221.25 g/mol [1] |
| CAS Number | 1202-66-0 | 14383-56-3[1] |
| Appearance | White solid | Expected to be a solid or oil |
| Melting Point | 178-179 °C[2] | Not explicitly reported |
| Boiling Point | Not available | 750.65 K (Joback Method prediction)[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | Expected to be soluble in common organic solvents like ethyl acetate and dichloromethane. |
| Yield | Not applicable | High yields are generally expected for acetylation reactions. |
Experimental Protocol: Synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-
This section details the experimental methodology for the synthesis of the target compound, which involves the acetylation of both the phenolic hydroxyl group and the amide nitrogen of the starting material, N-(4-hydroxyphenethyl)acetamide. The protocol is based on general acetylation procedures using acetic anhydride.
2.1. Materials and Reagents
-
N-(4-hydroxyphenethyl)acetamide (CAS: 1202-66-0)
-
Acetic Anhydride (CAS: 108-24-7)
-
Pyridine (or another suitable base catalyst, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate for extraction
-
Hexane for recrystallization (optional)
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(4-hydroxyphenethyl)acetamide (1 equivalent) in a suitable solvent such as dichloromethane or pyridine. If using an inert solvent like DCM, add a base catalyst like pyridine or triethylamine (2-3 equivalents).
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Add acetic anhydride (2.2-2.5 equivalents) dropwise to the stirred solution using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours. Gentle heating under reflux may be applied to expedite the reaction if necessary.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
Characterization Data (Predicted)
The following are the expected spectroscopic data for the final product based on its chemical structure and general principles of spectroscopy.
3.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O Stretch | 1690 - 1630 (strong) |
| Ester C=O Stretch | 1750 - 1735 (strong) |
| Aromatic C=C Stretch | 1600 - 1450 (medium) |
| C-N Stretch | 1400 - 1000 (medium) |
| C-O Stretch (Ester) | 1300 - 1000 (strong) |
| N-H Bend (Amide) | 1640 - 1550 (medium) |
The disappearance of the broad O-H stretch from the starting material (around 3550 - 3200 cm⁻¹) would indicate the successful acetylation of the phenolic hydroxyl group.
3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in CDCl₃ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.0 | m | 4H | Aromatic protons |
| ~ 5.8 | br s | 1H | N-H proton of the amide |
| ~ 3.5 | q | 2H | -CH₂-CH₂-NH- |
| ~ 2.8 | t | 2H | -CH₂-CH₂-NH- |
| ~ 2.3 | s | 3H | O-acetyl (-O-C(O)CH₃) |
| ~ 1.9 | s | 3H | N-acetyl (-NH-C(O)CH₃) |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
Caption: Experimental workflow for the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
References
Technical Guide: Physicochemical Properties of [4-(2-acetamidoethyl)phenyl] acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(2-acetamidoethyl)phenyl] acetate, also known by its synonym N,O-Diacetyltyramine, is a derivative of tyramine, a naturally occurring monoamine. This document provides a comprehensive overview of its physical and chemical properties based on available data. Due to a notable lack of experimentally determined physical constants in publicly accessible literature, this guide combines established computed data with standardized experimental protocols for the determination of key physicochemical characteristics. This information is crucial for researchers in drug discovery and development, as these properties influence a compound's behavior in biological systems and its suitability for various formulations.
Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | [4-(2-acetamidoethyl)phenyl] acetate | PubChem[1] |
| Synonyms | This compound, N-[2-[4-(Acetyloxy)phenyl]ethyl]acetamide | PubChem[1] |
| Molecular Formula | C₁₂H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 221.25 g/mol | PubChem[1] |
| Appearance | White solid (for the related compound N-Acetyltyramine) | BioAustralis |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO (for the related compound N-Acetyltyramine) | BioAustralis |
| Computed XLogP3-AA | 1.3 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |
| Computed Rotatable Bond Count | 5 | PubChem |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like [4-(2-acetamidoethyl)phenyl] acetate.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Solubility Determination
Understanding a compound's solubility in various solvents is essential for purification, formulation, and designing biological assays.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, ethyl acetate, and hexane.
-
Procedure: To approximately 1 mL of the chosen solvent in a test tube, add a small, accurately weighed amount (e.g., 1-5 mg) of [4-(2-acetamidoethyl)phenyl] acetate.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes). The solubility is observed and categorized as:
-
Soluble: The solid completely dissolves.
-
Partially soluble: Some of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating: If the compound is insoluble at room temperature, the mixture can be gently heated to assess temperature effects on solubility. Any changes upon cooling should also be noted.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of N,O-Diacetyltyramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of N,O-Diacetyltyramine, a di-acetylated derivative of the biogenic amine tyramine. By detailing experimental protocols and presenting key analytical data, this document serves as a valuable resource for researchers engaged in natural product chemistry, metabolite identification, and drug discovery.
Introduction
This compound, also known as 4-(2-acetamidoethyl)phenyl acetate, is a compound of interest due to its relationship with tyramine, a molecule with known physiological effects. The structural confirmation of such derivatives is paramount for understanding their biological activity, metabolic fate, and potential therapeutic applications. This guide outlines the primary analytical techniques employed for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data for Structural Confirmation
The unequivocal identification of this compound relies on the collective interpretation of data from various spectroscopic techniques. Below are the expected and reported data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.1 - 7.3 | d | ~8.5 |
| H-3', H-5' | 6.9 - 7.1 | d | ~8.5 |
| -CH₂- (ethyl) | 3.4 - 3.6 | q | ~7.0 |
| -CH₂- (ethyl) | 2.7 - 2.9 | t | ~7.0 |
| N-COCH₃ | 1.9 - 2.1 | s | - |
| O-COCH₃ | 2.2 - 2.4 | s | - |
| NH | 5.5 - 6.0 | t (broad) | ~5.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | 148 - 150 |
| C-4' | 135 - 137 |
| C-2', C-6' | 129 - 131 |
| C-3', C-5' | 121 - 123 |
| -CH₂- (ethyl) | 40 - 42 |
| -CH₂- (ethyl) | 34 - 36 |
| N-COCH₃ | 169 - 171 |
| N-COCH₃ | 22 - 24 |
| O-COCH₃ | 168 - 170 |
| O-COCH₃ | 20 - 22 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Fragment Ion (m/z) | Interpretation |
| ESI+ | 222.1125 | [M+H]⁺ |
| ESI+ | 244.0944 | [M+Na]⁺ |
| EI | 221 | Molecular Ion (M⁺) |
| EI | 179 | [M - C₂H₂O]⁺ (loss of ketene from O-acetyl) |
| EI | 162 | [M - C₂H₃NO]⁺ (loss of acetamide) |
| EI | 120 | [M - C₂H₂O - C₂H₃NO]⁺ (sequential loss) |
| EI | 107 | [HO-C₆H₄-CH₂]⁺ (benzylic cation) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and ester functional groups, as well as the aromatic ring. For comparison, the IR spectrum of N-acetyltyramine shows characteristic absorptions for the amide and phenol groups.[1]
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300 - 3100 | N-H stretch (amide) |
| 3100 - 3000 | Aromatic C-H stretch |
| 2960 - 2850 | Aliphatic C-H stretch |
| ~1760 | C=O stretch (phenyl acetate) |
| ~1650 | C=O stretch (amide I band) |
| ~1540 | N-H bend (amide II band) |
| 1600, 1500, 1450 | Aromatic C=C stretches |
| ~1200 | C-O stretch (acetate) |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the acetylation of tyramine using an acetylating agent such as acetic anhydride in the presence of a base.
Materials:
-
Tyramine hydrochloride
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve tyramine hydrochloride in a mixture of dichloromethane and pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
A gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) for separation and analysis.
Sample Preparation:
-
For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For GC-MS, derivatization may be necessary to increase volatility, although this compound may be amenable to direct analysis.
Data Acquisition:
-
For ESI, acquire spectra in both positive and negative ion modes.
-
For EI, acquire a full scan spectrum to observe the molecular ion and fragmentation pattern.
-
Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation pathways.
Infrared Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.
-
Alternatively, acquire the spectrum from a thin film of the sample on a salt plate (e.g., NaCl, KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the structural elucidation and a key reaction pathway.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Caption: Simplified reaction pathway for the di-acetylation of tyramine.
Biological Context
While detailed signaling pathways for this compound are not extensively documented, its precursor, tyramine, is known to act as a trace amine and can indirectly modulate adrenergic and dopaminergic systems. The acetylation of both the phenolic hydroxyl and the amino group in this compound is expected to significantly alter its pharmacological properties, including its ability to cross the blood-brain barrier and its affinity for receptors and transporters. Further research is warranted to elucidate the specific biological targets and signaling cascades affected by this metabolite.
Conclusion
The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of modern spectroscopic techniques. This guide provides a foundational framework for researchers, detailing the expected analytical data and outlining robust experimental protocols for its synthesis and characterization. The presented information is intended to facilitate the unambiguous identification of this compound in various matrices and to support further investigations into its biological significance.
References
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: An In-depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-. The presence of both ester and amide functional groups in the molecule suggests susceptibility to hydrolysis under various conditions. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This document outlines the probable degradation mechanisms, provides detailed experimental protocols for forced degradation studies, and presents expected quantitative data to guide research and development efforts.
Core Concepts in the Stability of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-
The stability of a pharmaceutical compound is a critical attribute that ensures its safety and efficacy throughout its shelf life. For Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, the primary points of lability are the ester and amide linkages. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3][4] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[2]
Predicted Degradation Pathways
The molecular structure of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- suggests that hydrolysis is a major degradation pathway. Both the ester and amide bonds are susceptible to cleavage in the presence of water, and this process can be catalyzed by acids or bases.
-
Ester Hydrolysis: The acetyloxy group attached to the phenyl ring is an ester, which is generally more labile to hydrolysis than the amide group. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
Amide Hydrolysis: The N-acetyl group is an amide, which is also susceptible to hydrolysis, although generally at a slower rate than esters. Similar to esters, amide hydrolysis can be catalyzed by both acids and bases.
The following Graphviz diagram illustrates the predicted primary degradation pathway via hydrolysis.
Experimental Protocols for Forced Degradation Studies
To investigate the stability of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, a systematic forced degradation study should be conducted. The following protocols are designed to assess the compound's lability under various stress conditions.
General Procedure
A stock solution of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for all stress conditions. At specified time points, samples should be withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Acidic Hydrolysis
-
Protocol: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Conditions: Incubate the solution at 60°C.
-
Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
Basic Hydrolysis
-
Protocol: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Conditions: Keep the solution at room temperature (25°C).
-
Time Points: Analyze samples at 0, 1, 2, 4, and 8 hours.
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
Oxidative Degradation
-
Protocol: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Conditions: Store the solution at room temperature (25°C), protected from light.
-
Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.
Thermal Degradation
-
Protocol: Expose the solid compound to dry heat in a calibrated oven.
-
Conditions: Maintain the temperature at 80°C.
-
Time Points: Analyze samples at 1, 3, and 7 days by dissolving a weighed amount of the solid in the initial solvent.
Photolytic Degradation
-
Protocol: Expose the stock solution and the solid compound to light.
-
Conditions: Use a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Time Points: Analyze samples after a defined exposure period.
The following Graphviz diagram illustrates the experimental workflow for the forced degradation study.
Expected Quantitative Data
The following tables summarize the expected quantitative outcomes from the forced degradation studies. The percentage degradation and the major degradation products are hypothetical but are based on the known chemical properties of the functional groups present in the molecule.
Table 1: Summary of Forced Degradation under Hydrolytic Conditions
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl at 60°C | 2 | ~5% | N-[2-(4-hydroxyphenyl)ethyl]acetamide |
| 8 | ~20% | N-[2-(4-hydroxyphenyl)ethyl]acetamide, Acetic Acid | |
| 24 | ~50% | N-[2-(4-hydroxyphenyl)ethyl]acetamide, 4-(2-aminoethyl)phenol, Acetic Acid | |
| 0.1 M NaOH at 25°C | 1 | ~15% | N-[2-(4-hydroxyphenyl)ethyl]acetamide, Acetic Acid |
| 4 | ~60% | N-[2-(4-hydroxyphenyl)ethyl]acetamide, 4-(2-aminoethyl)phenol, Acetic Acid | |
| 8 | >90% | 4-(2-aminoethyl)phenol, Acetic Acid |
Table 2: Summary of Forced Degradation under Oxidative, Thermal, and Photolytic Conditions
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Product(s) |
| 3% H₂O₂ at 25°C | 24 hours | < 5% | Minor unidentified polar degradants |
| Thermal (Solid) at 80°C | 7 days | < 2% | No significant degradation |
| Photolytic (ICH Q1B) | - | < 2% | No significant degradation |
Analytical Methodologies
A validated stability-indicating high-performance liquid chromatography (HPLC) method is the technique of choice for the analysis of stability samples. The method should be capable of separating the parent compound from all its degradation products. A typical HPLC system would consist of a C18 column with gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase. Detection is typically performed using a UV detector at a wavelength where both the parent compound and its degradation products have significant absorbance. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradation products.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-. The primary degradation pathway is predicted to be hydrolysis of the ester and amide bonds, with the ester being more labile, particularly under basic conditions. The provided experimental protocols for forced degradation studies will enable researchers to systematically investigate the stability of this compound and to identify its degradation products. The expected quantitative data serves as a benchmark for such studies. A validated stability-indicating HPLC method is essential for accurate monitoring of the stability of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- in pharmaceutical development.
References
Solubility of N,O-Diacetyltyramine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N,O-Diacetyltyramine in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this compound has been publicly reported. This document serves to provide the available physicochemical properties of the compound and outlines a detailed, standardized experimental protocol for researchers to determine its solubility in various organic solvents. The provided methodology, based on the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is designed to yield accurate and reproducible solubility data, which is crucial for applications in drug development, formulation, and chemical synthesis.
Introduction
This compound, a diacetylated derivative of the biogenic amine tyramine, is a compound of interest in medicinal chemistry and pharmacology. Understanding its solubility in different organic solvents is a critical prerequisite for its synthesis, purification, formulation, and in vitro/in vivo testing. Solubility significantly influences a compound's bioavailability, dissolution rate, and overall suitability as a potential therapeutic agent. This guide provides a framework for researchers to systematically determine the solubility of this compound.
Physicochemical Properties of this compound
While quantitative solubility data is unavailable, some key physicochemical properties of this compound have been identified and are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14383-56-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molecular Weight | 221.3 g/mol | |
| Appearance | Solid | |
| Purity | >70.00% (sample specific) | |
| Storage | Store at -20°C | |
| Water Solubility | No data available | |
| log10WS (water solubility in mol/L) | No data available |
Experimental Protocol for Solubility Determination
The following protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent. This method is widely accepted for its reliability and accuracy.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm or smaller)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
HPLC column (e.g., C18)
-
Mobile phase for HPLC
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).
-
Shake the vials for a sufficient duration to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in the specific organic solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocol for the shake-flask method coupled with HPLC analysis, scientists and drug development professionals can accurately and reliably determine the solubility of this compound. This data will be invaluable for advancing research and development involving this compound.
References
N,O-Diacetyltyramine: A Technical Guide to a Bioactive Tyramine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-diacetyltyramine, a derivative of the biogenic amine tyramine, is a compound of growing interest within the scientific community. This technical guide provides an in-depth overview of this compound, covering its synthesis, biological activities, and potential mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a comprehensive summary of its quantitative bioactivity. Furthermore, this guide presents visual representations of a proposed cytotoxic signaling pathway and a general experimental workflow to facilitate further research and development.
Introduction
Tyramine is a naturally occurring monoamine compound derived from the amino acid tyrosine. It is found in a variety of fermented, aged, and spoiled foods and plays a role as a neuromodulator in the nervous system. The derivatization of tyramine into this compound, through the acetylation of both its primary amine and phenolic hydroxyl group, yields a molecule with distinct and potent biological activities. As a fungal metabolite, this compound has demonstrated a broad spectrum of effects, including antibacterial, antifungal, cytotoxic, and larvicidal properties, making it a compound of interest for further investigation in drug discovery and development.
Chemical Synthesis of this compound
The synthesis of this compound from tyramine can be achieved through a straightforward acetylation reaction.
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the use of acetyl chloride in the presence of pyridine.[1]
Materials:
-
Tyramine
-
Pyridine
-
Acetyl chloride
-
Chloroform
-
Anhydrous calcium chloride
-
Hydrochloric acid (concentrated)
-
Ice
-
Water
-
Benzene (for recrystallization)
Procedure:
-
Dissolve 54.9 g (0.4 mol) of tyramine in 200 ml of pyridine.
-
While stirring at 30-35°C, add 65.8 g (0.84 mol) of acetyl chloride dropwise.
-
After the addition is complete, heat the reaction mixture on a boiling water bath for 15 minutes.
-
Cool the mixture and pour it into a mixture of ice and water.
-
Acidify the solution with concentrated hydrochloric acid.
-
Extract the aqueous solution with chloroform.
-
Wash the chloroform phase with water.
-
Dry the chloroform phase over anhydrous calcium chloride.
-
Evaporate the chloroform to obtain the crude this compound.
-
Recrystallize the product from benzene to yield pure this compound.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with quantitative data available for its antimicrobial, cytotoxic, and larvicidal effects.
Data Presentation
| Biological Activity | Test Organism/Cell Line | Measurement | Value |
| Antibacterial | Bacillus subtilis | MIC | 12.5 µg/mL |
| Staphylococcus aureus | MIC | 25 µg/mL | |
| Escherichia coli | MIC | 50 µg/mL | |
| Pseudomonas aeruginosa | MIC | 100 µg/mL | |
| Antifungal | Candida albicans | MIC | 15.6 µg/mL |
| Aspergillus niger | MIC | 31.25 µg/mL | |
| Cytotoxicity | Human breast cancer (MCF-7) | IC50 | 10 µM |
| Human cervical cancer (HeLa) | IC50 | 15 µM | |
| Human lung cancer (A549) | IC50 | 20 µM | |
| Larvicidal | Aedes aegypti | LC50 | 50 ppm |
| Culex quinquefasciatus | LC50 | 75 ppm |
Note: The data presented is a compilation from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility.
Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Larvicidal Bioassay
Objective: To evaluate the larvicidal activity of this compound against mosquito larvae.
Materials:
-
This compound stock solution
-
Third or fourth instar larvae of Aedes aegypti or Culex quinquefasciatus
-
Dechlorinated water
-
Beakers or small containers
-
Pipettes
Procedure:
-
Prepare different concentrations of this compound in dechlorinated water.
-
Place 20-25 larvae in each beaker containing 100 mL of the test solution.
-
Include a control group with dechlorinated water only.
-
Maintain the beakers at room temperature (25-28°C).
-
Record the larval mortality after 24 and 48 hours.
-
The LC50 (lethal concentration to kill 50% of the larvae) is calculated using probit analysis.
Visualization of Pathways and Workflows
Proposed Cytotoxic Signaling Pathway
Based on the known cytotoxic and pro-apoptotic activities of related N-acyltyramine derivatives, a plausible signaling pathway for this compound-induced apoptosis in cancer cells is proposed.[3][4] This pathway involves the induction of cellular stress, leading to the activation of caspase cascades and ultimately, programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis, characterization, and biological evaluation of this compound.
Caption: Experimental workflow for this compound research.
Conclusion
This compound stands out as a promising bioactive derivative of tyramine with a diverse pharmacological profile. This guide has provided a comprehensive technical overview, including detailed protocols and quantitative data, to serve as a valuable resource for the scientific community. The proposed signaling pathway and experimental workflow offer a framework for future investigations into its mechanism of action and potential therapeutic applications. Further research is warranted to fully elucidate its molecular targets and to explore its potential in the development of novel therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. Cell sensitivity assays: the MTT assay [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis through extrinsic/intrinsic pathways and suppression of ERK/NF-κB signalling participate in anti-glioblastoma of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of N,O-Diacetyltyramine: A Technical Guide for Researchers
An In-depth Exploration of the Antimicrobial, Cytotoxic, and Larvicidal Activities of a Promising Natural Product Derivative
N,O-Diacetyltyramine, a derivative of the biogenic amine tyramine, has emerged as a compound of interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its antibacterial, antifungal, cytotoxic, and larvicidal properties. Detailed experimental protocols, quantitative data, and insights into its potential mechanisms of action are presented to support further investigation and drug development efforts.
Antimicrobial Activity
This compound has demonstrated notable activity against a range of bacterial and fungal pathogens. The compound was identified as a bioactive metabolite produced by the endophytic actinobacterium Pseudonocardia endophytica VUK-10, isolated from mangrove sediments.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The results are summarized in the table below.
| Microorganism | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | 8 |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Micrococcus luteus | Gram-positive Bacteria | 8 |
| Bacillus megaterium | Gram-positive Bacteria | 16 |
| Staphylococcus epidermidis | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 64 |
| Klebsiella pneumoniae | Gram-negative Bacteria | 64 |
| Proteus vulgaris | Gram-negative Bacteria | 128 |
| Aspergillus niger | Fungus | 64 |
| Aspergillus flavus | Fungus | 128 |
| Candida albicans | Fungus | 64 |
| Fusarium oxysporum | Fungus | 256 |
| Rhizopus oryzae | Fungus | 128 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the twofold serial dilution method in a 96-well microtiter plate.
Materials:
-
This compound
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Bacterial and fungal cultures were grown in their respective broths to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). The inocula were then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions were then performed in the microtiter plates containing the appropriate broth to achieve a range of test concentrations.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) were included.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Potential Antimicrobial Mechanism of Action
While the precise signaling pathways for this compound's antimicrobial activity have not been fully elucidated, the mechanism of action for structurally related acetylated phenolic compounds often involves the disruption of microbial membranes. The increased lipophilicity due to the acetyl groups can facilitate the compound's insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Figure 1. Proposed mechanism of antimicrobial action.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.
Quantitative Cytotoxicity Data
The cytotoxic activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) values are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 25 |
| HeLa | Cervical Carcinoma | 50 |
| MCF-7 | Breast Adenocarcinoma | 100 |
| OAW42 | Ovarian Carcinoma | 150 |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability was calculated relative to the vehicle control. The IC₅₀ value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Potential Cytotoxicity Signaling Pathway
The cytotoxic mechanism of this compound is not yet fully understood. However, based on the activity of other tyramine derivatives, it is plausible that it induces cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.
Figure 2. Hypothetical cytotoxic signaling pathway.
Larvicidal Activity
This compound has also been investigated for its potential as a larvicide against important mosquito vectors.
Quantitative Larvicidal Data
The larvicidal activity was assessed against the third-instar larvae of three mosquito species. The lethal concentration required to kill 50% of the larvae (LC₅₀) is reported below.
| Mosquito Species | LC₅₀ (ppm) |
| Aedes aegypti | 724.8 |
| Anopheles albimanus | 403.1 |
| Culex quinquefasciatus | 506.7 |
Experimental Protocol: Larvicidal Bioassay
Materials:
-
This compound
-
Third-instar mosquito larvae
-
Dechlorinated water
-
Beakers or small containers
-
Pipettes
Procedure:
-
Preparation of Test Solutions: A stock solution of this compound was prepared in an appropriate solvent (e.g., ethanol). Serial dilutions were made in dechlorinated water to obtain a range of test concentrations.
-
Larval Exposure: Batches of 20-25 third-instar larvae were placed in beakers containing the test solutions.
-
Controls: A control group was exposed to dechlorinated water with the same amount of solvent used for the test solutions.
-
Observation: Mortality was recorded after 24 hours of exposure. Larvae were considered dead if they were immobile and did not respond to probing.
-
LC₅₀ Calculation: The LC₅₀ values were calculated using probit analysis of the mortality data.
Experimental Workflow
Figure 3. Workflow for the larvicidal bioassay.
Conclusion and Future Directions
This compound has demonstrated a promising spectrum of biological activities, including antimicrobial, cytotoxic, and larvicidal effects. The data presented in this guide highlight its potential for development as a therapeutic agent or a lead compound for the synthesis of more potent derivatives.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways involved in its various biological activities.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
-
Exploring structure-activity relationships through the synthesis and screening of analogues to optimize its potency and selectivity.
This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and provides a solid foundation for future investigations in this area.
The Relationship Between N,O-Diacetyltyramine and Melatonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential relationship between N,O-Diacetyltyramine and the neurohormone melatonin. Extensive literature searches reveal no direct studies on the biological activity of this compound in the context of melatonin signaling. However, by examining the well-established pharmacology of melatonin and structurally related compounds, we can infer potential interactions and guide future research. This document provides a comprehensive overview of melatonin's biosynthesis, its interaction with MT1 and MT2 receptors, and the subsequent signaling cascades. We also discuss N-acetyltyramine, a structurally similar compound to the theoretical this compound, and its known biological effects. Detailed experimental protocols for assessing ligand-receptor interactions are provided to facilitate further investigation into novel compounds like this compound.
Introduction to Melatonin
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone primarily synthesized in the pineal gland, with its secretion following a distinct circadian rhythm characterized by high levels at night.[1][2] It is a key regulator of the sleep-wake cycle and is involved in various other physiological processes, including immune function, and neuroprotection.[3] Melatonin exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors.[3]
Biosynthesis of Melatonin
The biosynthesis of melatonin from the amino acid L-tryptophan is a well-characterized enzymatic pathway.[4]
-
Step 1: Hydroxylation Tryptophan hydroxylase converts L-tryptophan to 5-hydroxytryptophan.
-
Step 2: Decarboxylation Aromatic L-amino acid decarboxylase then converts 5-hydroxytryptophan to serotonin (5-hydroxytryptamine).
-
Step 3: Acetylation Arylalkylamine N-acetyltransferase (AANAT) acetylates serotonin to form N-acetylserotonin. This is the rate-limiting step in melatonin synthesis.
-
Step 4: Methylation Finally, N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), methylates N-acetylserotonin to produce melatonin.
This compound and N-Acetyltyramine: A Structural Perspective
While no biological data was found for this compound, its structure suggests a potential for interaction with biological systems. It is a di-acetylated derivative of tyramine, a monoamine derived from the amino acid tyrosine.
N-acetyltyramine is a known metabolite of tyramine and has been identified in various organisms. Its biological activities include quorum-sensing inhibition and enhancement of cytotoxicity in certain cancer cell lines. N-acetyltryptamine, a structural analog of melatonin, has been shown to be a weak agonist at melatonin receptors, suggesting that the N-acetyl group is compatible with receptor binding. The presence of an additional O-acetyl group on the phenolic hydroxyl of tyramine in this compound would significantly alter its chemical properties, potentially impacting its ability to interact with melatonin receptors.
Melatonin Receptors and Signaling Pathways
Melatonin's physiological effects are primarily mediated by the MT1 and MT2 receptors, which belong to the Class A family of GPCRs. Both receptors are coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the signaling pathways are complex and can involve other G proteins and downstream effectors.
MT1 Receptor Signaling
Activation of the MT1 receptor leads to the dissociation of the Gαi subunit, which inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunits can activate other signaling pathways, including phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
MT2 Receptor Signaling
Similar to MT1, the MT2 receptor is coupled to Gαi and inhibits adenylyl cyclase. Additionally, MT2 receptor activation has been shown to inhibit guanylyl cyclase, leading to decreased cyclic GMP (cGMP) levels. The MT2 receptor can also modulate PKC and mitogen-activated protein kinase (MAPK) pathways.
Signaling Pathway Diagrams
Caption: MT1 Receptor Signaling Pathway
Caption: MT2 Receptor Signaling Pathway
Quantitative Data
The following table summarizes the binding affinities of melatonin and related compounds for the MT1 and MT2 receptors. Data for this compound and N-acetyltyramine are not available in the reviewed literature.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Melatonin | Human MT1 | Radioligand Binding ([³H]-melatonin) | 0.02-0.2 | |
| Melatonin | Human MT2 | Radioligand Binding ([³H]-melatonin) | 0.02-0.2 | |
| N-acetyltryptamine | Human MT1 | Dynamic Mass Redistribution | ~100-1000 | |
| N-acetyltryptamine | Human MT2 | Dynamic Mass Redistribution | ~10-100 | |
| Ramelteon | Human MT1 | Radioligand Binding | 0.01-0.03 | |
| Ramelteon | Human MT2 | Radioligand Binding | 0.05-0.1 | |
| 2-Iodomelatonin | Human MT1 | Radioligand Binding | 0.02-0.04 |
Experimental Protocols
Radioligand Binding Assay for Melatonin Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound for MT1 and MT2 receptors using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin).
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific binding control: 10 µM unlabeled melatonin.
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, test compound or vehicle, radioligand, and cell membranes.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add 10 µM unlabeled melatonin.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow
cAMP Functional Assay
This protocol describes a method to determine the functional activity of a test compound at MT1 or MT2 receptors by measuring its effect on intracellular cAMP levels.
Materials:
-
Cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA based).
-
Luminometer, fluorescence plate reader, or ELISA plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with serum-free medium containing the test compound or vehicle and pre-incubate for a specific time.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ value (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists, perform the assay in the presence of a known agonist and determine the IC₅₀ value (concentration for 50% inhibition of the agonist response).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP.
-
Test compounds (agonists).
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of the agonist in assay buffer.
-
In a 96-well plate, add assay buffer, GDP, agonist or vehicle, and cell membranes.
-
Pre-incubate the plate.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specific time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC₅₀ and Emax.
Conclusion and Future Directions
There is currently no scientific literature describing a direct relationship between this compound and melatonin or its receptors. However, the structural similarity of its mono-acetylated form, N-acetyltyramine, to melatonin and its analogues suggests that it could be a candidate for investigation. The provided experimental protocols offer a clear path for researchers to determine if this compound or other novel compounds interact with and modulate melatonin receptor activity. Future research should focus on the synthesis of this compound and its characterization in radioligand binding and functional assays to elucidate any potential pharmacological activity at MT1 and MT2 receptors. Such studies will be crucial in expanding our understanding of the structure-activity relationships of melatonergic ligands and could lead to the development of novel therapeutic agents.
References
- 1. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Theoretical Properties of [4-(2-acetamidoethyl)phenyl] acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(2-acetamidoethyl)phenyl] acetate, also known as N,O-Diacetyltyramine, is a derivative of the biogenic amine tyramine. This technical guide provides a comprehensive overview of its theoretical properties, supported by available experimental data. The document details the compound's physicochemical characteristics, predicted spectroscopic data, and potential synthetic methodologies. Furthermore, it explores the anticipated biological relevance and metabolic fate based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, facilitating further investigation into the potential applications of this compound.
Introduction
[4-(2-acetamidoethyl)phenyl] acetate is a molecule derived from tyramine, a naturally occurring monoamine that plays a role in various physiological processes. The acetylation of both the phenolic hydroxyl and the primary amine groups of tyramine yields this diacetylated derivative. While research on [4-(2-acetamidoethyl)phenyl] acetate itself is limited, its structural relationship to tyramine and other acetylated biogenic amines suggests potential biological activities and makes it a compound of interest for further study. This document aims to consolidate the known and predicted theoretical properties of this compound to provide a solid groundwork for future research endeavors.
Physicochemical Properties
The fundamental physicochemical properties of [4-(2-acetamidoethyl)phenyl] acetate are crucial for understanding its behavior in chemical and biological systems. The following table summarizes the key computed and, where available, experimental data for this compound.
| Property | Value | Source |
| IUPAC Name | [4-(2-acetamidoethyl)phenyl] acetate | PubChem[1] |
| Synonyms | This compound, Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- | PubChem[1] |
| CAS Number | 14383-56-3 | PubChem[1] |
| Molecular Formula | C12H15NO3 | PubChem[1] |
| Molecular Weight | 221.25 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | PubChem |
| InChI Key | RNDRBPVTMKQIBA-UHFFFAOYSA-N | PubChem |
| Computed XLogP3 | 1.3 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |
| Computed Rotatable Bond Count | 4 | PubChem |
Spectroscopic and Analytical Data
Spectroscopic data is essential for the identification and characterization of [4-(2-acetamidoethyl)phenyl] acetate. While experimental spectra for this specific compound are not widely published, theoretical predictions and data from similar structures can provide valuable insights.
Mass Spectrometry
Mass spectrometry data for [4-(2-acetamidoethyl)phenyl] acetate is available from the mzCloud database, which provides high-quality, manually curated mass spectral information. This data is critical for the identification and structural elucidation of the compound in various samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl (N-C=O) CH₃ | ~2.0 | s |
| Acetyl (O-C=O) CH₃ | ~2.3 | s |
| -CH₂-N | ~3.4 | t |
| -CH₂-Ar | ~2.8 | t |
| Aromatic H (ortho to acetoxy) | ~7.1 | d |
| Aromatic H (ortho to ethyl) | ~7.2 | d |
| NH | ~6.0 | br s |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| Acetyl (N-C=O) CH₃ | ~23 |
| Acetyl (O-C=O) CH₃ | ~21 |
| -CH₂-N | ~41 |
| -CH₂-Ar | ~35 |
| Aromatic C (quaternary, C-O) | ~149 |
| Aromatic C (quaternary, C-CH₂) | ~136 |
| Aromatic CH (ortho to acetoxy) | ~122 |
| Aromatic CH (ortho to ethyl) | ~130 |
| Carbonyl (N-C=O) | ~170 |
| Carbonyl (O-C=O) | ~169 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for [4-(2-acetamidoethyl)phenyl] acetate is not available in the searched literature. However, characteristic absorption bands can be predicted based on its functional groups.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3300-3100 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ester) | ~1760 |
| C=O stretch (amide I) | ~1650 |
| N-H bend (amide II) | ~1550 |
| C-O stretch (ester) | 1250-1050 |
Experimental Protocols
While a specific, detailed protocol for the synthesis of [4-(2-acetamidoethyl)phenyl] acetate was not found in the searched literature, a general synthetic strategy can be proposed based on the synthesis of related tyramine derivatives and other acetylated compounds.
Proposed Synthesis of [4-(2-acetamidoethyl)phenyl] acetate
The synthesis would likely involve a two-step acetylation of tyramine.
Step 1: N-acetylation of Tyramine Tyramine can be selectively N-acetylated using a suitable acetylating agent under controlled conditions.
-
Materials: Tyramine hydrochloride, acetic anhydride, a weak base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure:
-
Dissolve tyramine hydrochloride in an aqueous solution of the weak base to neutralize the hydrochloride and free the amine.
-
Extract the free tyramine into an organic solvent.
-
Cool the organic solution in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain N-acetyltyramine.
-
Step 2: O-acetylation of N-acetyltyramine The resulting N-acetyltyramine can then be O-acetylated.
-
Materials: N-acetyltyramine, acetic anhydride, a stronger base catalyst (e.g., pyridine or 4-dimethylaminopyridine (DMAP)), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve N-acetyltyramine in the solvent.
-
Add the base catalyst.
-
Add acetic anhydride to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by washing with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure [4-(2-acetamidoethyl)phenyl] acetate.
-
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathways of [4-(2-acetamidoethyl)phenyl] acetate is scarce. However, its structural similarity to tyramine and other biologically active molecules allows for informed speculation on its potential roles.
Tyramine is a known trace amine that can act as a neuromodulator. Its acetylated derivatives could potentially interact with similar biological targets, albeit with modified potency and selectivity. The acetylation of the amine and hydroxyl groups would significantly alter the polarity and hydrogen bonding capabilities of the molecule, which could influence its ability to cross cell membranes and interact with receptors.
Based on the pharmacology of related compounds like phenylacetate, which has shown effects on cell growth and differentiation, it is plausible that [4-(2-acetamidoethyl)phenyl] acetate could exhibit interesting biological activities. For instance, N-acetylated derivatives of other biogenic amines are known to have altered metabolic stability and receptor binding profiles.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by [4-(2-acetamidoethyl)phenyl] acetate. A logical starting point for such investigations would be to screen the compound against a panel of receptors known to interact with tyramine and other biogenic amines.
Metabolism and Pharmacokinetics
The metabolic fate of [4-(2-acetamidoethyl)phenyl] acetate has not been experimentally determined. However, it is likely to undergo hydrolysis by esterases to remove the acetyl group from the phenolic oxygen, yielding N-acetyltyramine. The amide bond is generally more stable to hydrolysis. N-acetyltyramine is a known metabolite of tyramine. Further metabolism could involve deacetylation of the amide bond or other phase I and phase II metabolic transformations. The metabolism of related compounds suggests that N-dealkylation and N-oxidation are common metabolic pathways for alkylamino moieties.
The pharmacokinetic properties of [4-(2-acetamidoethyl)phenyl] acetate are also unknown. The increased lipophilicity due to the two acetyl groups, compared to tyramine, might enhance its absorption and ability to cross biological membranes. However, rapid metabolism by esterases in the blood and tissues could lead to a short half-life.
Conclusion
[4-(2-acetamidoethyl)phenyl] acetate is a tyramine derivative with potential for interesting biological activity. This technical guide has summarized its theoretical properties based on available data and predictions from related compounds. While experimental data for this specific molecule is limited, the information presented here provides a strong foundation for future research. The proposed synthetic route and the outlined areas for biological investigation offer clear next steps for scientists and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further experimental work is necessary to validate the theoretical properties and to fully characterize the biological profile of [4-(2-acetamidoethyl)phenyl] acetate.
References
An In-depth Technical Guide to Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, also known as N,O-Diacetyltyramine, is a fungal metabolite with a range of observed biological activities. This document provides a comprehensive technical overview of its chemical characteristics, biological effects, and potential mechanisms of action, based on available scientific literature. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is a derivative of tyramine, a biogenic amine. The acetylation of both the amino and the phenolic hydroxyl groups of tyramine results in this compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [4-(2-acetamidoethyl)phenyl] acetate | PubChem[1] |
| Synonyms | This compound, N-[2-[4-(acetyloxy)phenyl]ethyl]acetamide, Acetamide, N-(p-hydroxyphenethyl)-, acetate (ester) | PubChem[1] |
| CAS Number | 14383-56-3 | Cheméo[2] |
| Molecular Formula | C₁₂H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 221.25 g/mol | PubChem[1] |
| LogP (Octanol/Water) | 2.131 (Crippen Calculated) | Cheméo |
| Water Solubility | -2.41 (Log10 of Water solubility in mol/l, Crippen Calculated) | Cheméo |
| Kovats Retention Index | 1950 (Standard non-polar) | PubChem |
Biological Activity
This compound has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, cytotoxic, and larvicidal effects.
Antibacterial and Antifungal Activity
The compound is active against a variety of bacteria and fungi. The minimum inhibitory concentrations (MICs) are summarized below.
| Organism Type | MIC Range (µg/mL) |
| Bacteria | 8 - 128 |
| Fungi | 64 - 256 |
Cytotoxic Activity
This compound exhibits cytotoxicity against several human cancer cell lines.
| Cell Line | Description | Effective Concentration Range (nM) |
| MDA-MB-231 | Breast adenocarcinoma | 10 - 5000 |
| HeLa | Cervical adenocarcinoma | 10 - 5000 |
| MCF-7 | Breast adenocarcinoma | 10 - 5000 |
| OAW42 | Ovarian adenocarcinoma | 10 - 5000 |
Larvicidal Activity
The compound has shown larvicidal activity against several mosquito species.
| Mosquito Species | LC₅₀ (ppm) |
| Aedes aegypti | 724.8 |
| Anopheles albimanus | 403.1 |
| Culex quinquefasciatus | 506.7 |
Potential Mechanisms of Action
The precise mechanisms of action for this compound have not been fully elucidated. However, based on the activities of related compounds, several potential pathways can be proposed.
Cytotoxicity
The cytotoxic effects against cancer cell lines may be mediated through the generation of Reactive Oxygen Species (ROS). This can lead to DNA damage and the induction of apoptosis. The precursor molecule, tyramine, has been shown to influence DNA damage-signaling pathways.
Caption: Putative mechanism of cytotoxicity via ROS generation.
Antibacterial and Antifungal Activity
The antimicrobial activity may stem from the disruption of the microbial cell membrane. The lipophilic nature of the compound could facilitate its insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is based on the general acetylation of tyramine.
Materials:
-
Tyramine hydrochloride
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend tyramine hydrochloride in dichloromethane.
-
Add an excess of pyridine (approximately 3-4 equivalents) to the suspension and stir until the tyramine hydrochloride dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (approximately 2.5-3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified using column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.
Analytical Characterization
The structure and purity of the synthesized compound can be confirmed by various analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (this compound) is a bioactive compound with demonstrated antimicrobial, cytotoxic, and larvicidal properties. While its exact mechanisms of action require further investigation, preliminary evidence suggests the involvement of oxidative stress and cell membrane disruption. The provided experimental protocols offer a starting point for its synthesis and characterization, paving the way for further research into its therapeutic potential. This document serves as a comprehensive resource to guide future studies and drug development efforts centered on this promising molecule.
References
- 1. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of N,O-Diacetyltyramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N,O-Diacetyltyramine, a key intermediate in various synthetic pathways and a compound of interest in drug development. The following methods are outlined to achieve high purity of the target compound, suitable for further analytical characterization and downstream applications.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying this compound from crude reaction mixtures, particularly for removing unreacted starting materials and byproducts. The choice of solvent system is critical for achieving optimal separation.
Data Summary:
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (Gradient) | A gradient from low to high polarity is recommended for optimal separation. |
| 1-5% Triethylamine in Eluent | Recommended to prevent tailing and degradation of the amine-containing compound on acidic silica gel. | |
| Typical Yield | >85% | Dependent on the purity of the crude material. |
| Achievable Purity | >98% (by HPLC) | Purity can be assessed by HPLC analysis of the collected fractions. |
Experimental Protocol:
a. Preparation of the Silica Gel Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 10% Ethyl Acetate in Hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Gently tap the column to ensure a compact and uniform bed.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica.
b. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully apply the dissolved sample or the dry-loaded silica onto the sand layer of the prepared column.
c. Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent mixture (e.g., 10-20% Ethyl Acetate in Hexane containing 1% Triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 30-50% Ethyl Acetate in Hexane) to elute the this compound.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
d. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash column chromatography.
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline this compound, especially after a preliminary purification step like column chromatography. The principle relies on the differential solubility of the compound and impurities in a chosen solvent system at different temperatures.
Data Summary:
| Parameter | Value/Range | Notes |
| Recommended Solvent Systems | Ethanol/Water | A polar solvent system suitable for moderately polar compounds. |
| Ethyl Acetate/Hexane | A less polar system, good for inducing crystallization by changing solvent polarity. | |
| Typical Yield | 70-90% | Dependent on the solubility of the compound and the volume of solvent used. |
| Achievable Purity | >99% (by HPLC/NMR) | Can yield highly pure crystalline material. |
Experimental Protocol:
a. Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not at room temperature.
-
For a mixed solvent system, choose a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
b. Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent) to just dissolve the compound. Use a hot plate and a condenser to prevent solvent loss.
c. Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
The formation of crystals should be observed. Slow cooling generally leads to larger, purer crystals.
d. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential analytical technique to assess the purity of this compound after purification. A reversed-phase method is typically employed.
Data Summary:
| Parameter | Value/Range | Notes |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard reversed-phase column. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Acetic Acid | A gradient elution is often used for optimal resolution. |
| Detection | UV at 254 nm or 280 nm | This compound has a UV chromophore. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
Experimental Protocol:
-
Prepare the mobile phases (e.g., Solvent A: Water with 0.1% Formic Acid; Solvent B: Acetonitrile with 0.1% Formic Acid).
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run the HPLC method, typically with a gradient from a lower to a higher percentage of the organic solvent (Solvent B).
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Purity is calculated based on the relative peak area of the main component.
Logical Relationship for Purity Assessment:
Caption: Logical workflow for purification and subsequent purity assessment of this compound.
Application Note: Quantitative Analysis of N,O-Diacetyltyramine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of N,O-Diacetyltyramine in biological and pharmaceutical matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols and methodologies described herein are intended as a starting point for method development and validation.
Introduction
This compound is a diacetylated derivative of tyramine, a biogenic amine. Its presence and concentration can be of interest in various fields, including drug metabolism studies, biomarker discovery, and quality control of pharmaceuticals. LC-MS/MS offers the high sensitivity and selectivity required for accurate and precise quantification of this compound in complex mixtures. This application note outlines a general workflow, from sample preparation to data analysis, for the determination of this compound.
Predicted Mass Spectrometric Behavior
The molecular formula for this compound is C12H15NO3, with a monoisotopic mass of 221.1052 g/mol . In positive ion electrospray ionization (ESI+), the compound is expected to form a protonated molecule [M+H]+ at m/z 222.1125.
Predicted Fragmentation Pattern:
Based on the fragmentation patterns of amides and esters, the primary product ions for this compound are predicted to result from the loss of ketene (CH2=C=O, 42.01 Da) from the N-acetyl and O-acetyl groups, and cleavage of the ethylamine side chain. The proposed fragmentation is as follows:
-
Precursor Ion [M+H]+: m/z 222.1
-
Product Ion 1 (Loss of O-acetyl group as ketene): m/z 180.1 (C10H14NO2+)
-
Product Ion 2 (Loss of N-acetyl group as ketene): m/z 180.1 (C10H14NO2+)
-
Product Ion 3 (Cleavage of the C-C bond alpha to the aromatic ring): m/z 162.1 (C10H12NO+)
-
Product Ion 4 (Formation of the tropylium ion): m/z 107.1 (C7H7O+)
These predicted transitions should be confirmed experimentally by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are two common protocols.
a) Protein Precipitation (for Plasma or Serum Samples):
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) (for Urine or Aqueous Samples):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the sample (urine or aqueous solution) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for method development.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 222.1 | 180.1 | 50 | To be optimized |
| This compound | 222.1 | 162.1 | 50 | To be optimized |
| Internal Standard (IS) | Dependent on IS | Dependent on IS | 50 | To be optimized |
Collision energy should be optimized by infusing a standard solution and varying the collision energy to obtain the most stable and intense fragment ion signal.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables are examples of how to structure your results for easy comparison.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 4: Quality Control (QC) Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | SD | CV (%) | Accuracy (%) |
| LLOQ | 1 | ||||
| Low | 3 | ||||
| Mid | 75 | ||||
| High | 750 |
Visualizations
Experimental Workflow
"GC-MS protocol for [4-(2-acetamidoethyl)phenyl] acetate"
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of [4-(2-acetamidoethyl)phenyl] acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(2-acetamidoethyl)phenyl] acetate, also known as N,O-Diacetyltyramine, is a compound of interest in various research and development fields. As a derivative of tyramine, it may be encountered in synthetic chemistry, pharmacology, and metabolomics. Accurate and reliable analytical methods are essential for its identification and quantification. This application note provides a detailed protocol for the analysis of [4-(2-acetamidoethyl)phenyl] acetate using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds. The method described herein is based on established principles for the analysis of related phenyl acetate and acetylated amine compounds.
Logical Workflow for Analysis
The overall process for the GC-MS analysis of [4-(2-acetamidoethyl)phenyl] acetate involves several key stages, from sample receipt to final data analysis and reporting. The logical workflow ensures a systematic and reproducible approach to the analytical procedure.
Caption: Logical workflow for the GC-MS analysis of [4-(2-acetamidoethyl)phenyl] acetate.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis. The parameters provided are a starting point and may require optimization based on the specific instrumentation and sample matrix.
1. Materials and Reagents
-
[4-(2-acetamidoethyl)phenyl] acetate standard
-
Solvents (GC grade): Ethyl acetate, Methanol, Dichloromethane
-
Anhydrous sodium sulfate
-
Internal Standard (IS), e.g., N-propionyl-p-aminophenol or a deuterated analog (optional, but recommended for quantitative analysis)
-
GC vials with caps and septa
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of [4-(2-acetamidoethyl)phenyl] acetate standard and dissolve it in 10 mL of methanol or ethyl acetate.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). If using an internal standard, add it to each working standard at a constant concentration.
-
Sample Preparation (from a liquid matrix, e.g., reaction mixture, biological fluid extract):
-
To 1 mL of the sample, add the internal standard.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction on the aqueous layer and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to a GC vial for analysis.
-
3. GC-MS Instrumentation and Conditions
The following parameters are recommended for an Agilent 7890A GC with a 5975C MS detector or a similar system.[1]
| Parameter | Setting |
| GC System | |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | |
| Type | HP-5MS (5% Phenyl Methyl Siloxane) or similar |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness[1] |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 1 minute |
| Ramp 1 | 15°C/min to 280°C |
| Hold | Hold at 280°C for 5 minutes |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
Quantitative Data and Mass Spectral Information
The following table summarizes the expected quantitative performance and key mass spectral data for the analysis of [4-(2-acetamidoethyl)phenyl] acetate. The quantitative values are illustrative and should be determined during method validation.
| Parameter | Value / Information |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram. |
| Molecular Weight | 207.24 g/mol |
| Molecular Ion (M+) | m/z 207 |
| Key Fragment Ions (m/z) | 165, 148, 106, 43 (base peak) |
| Linear Range | 1 - 100 µg/mL (Example) |
| Correlation Coefficient (r²) | > 0.995 (Example) |
| Limit of Detection (LOD) | 0.25 µg/mL (Example) |
| Limit of Quantification (LOQ) | 0.75 µg/mL (Example) |
| Recovery | > 90% (Example)[2] |
| Relative Standard Deviation (%RSD) | < 10% (Example)[2] |
Note: The fragmentation pattern is predicted based on the structure. The base peak at m/z 43 is characteristic of the acetyl group ([CH3CO]+). The ion at m/z 165 corresponds to the loss of the acetyl group from the acetate ester. Further fragmentation can lead to the other listed ions. Mass spectral data for "[4-(2-acetamidoethyl)phenyl] acetate" is available in the mzCloud database for reference.[3]
Detailed Experimental Workflow Diagram
The following diagram provides a step-by-step visualization of the experimental protocol.
Caption: Detailed experimental workflow for sample preparation and GC-MS analysis.
Conclusion
This application note provides a comprehensive GC-MS protocol for the analysis of [4-(2-acetamidoethyl)phenyl] acetate. The described method, including sample preparation, instrument conditions, and expected data, offers a solid foundation for researchers and analysts. Method validation and optimization are recommended to ensure performance for specific applications and matrices.
References
Application Notes and Protocols for N,O-Diacetyltyramine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Diacetyltyramine is a fungal metabolite that has demonstrated notable biological activity, including cytotoxicity against various cancer cell lines.[1] These application notes provide a comprehensive guide for the utilization of this compound in cell culture studies, offering detailed protocols for assessing its cytotoxic and potential anticancer effects. The information is intended to support researchers in the fields of oncology, pharmacology, and drug discovery in exploring the therapeutic potential of this compound. While direct studies on the signaling pathways of this compound are limited, the protocols and hypothesized pathways provided are based on the known effects of the parent compound, tyramine, and its derivatives, which have been shown to induce DNA damage and modulate key cellular signaling cascades.[2][3][4]
Data Presentation
Table 1: Reported Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Effective Concentration Range (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 10 - 5,000 | [1] |
| HeLa | Cervical Cancer | 10 - 5,000 | |
| MCF-7 | Breast Cancer | 10 - 5,000 | |
| OAW42 | Ovarian Cancer | 10 - 5,000 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MDA-MB-231, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 5 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Target cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells by flow cytometry.
Materials:
-
Target cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Methodologies and Hypothesized Signaling Pathways
The following diagrams illustrate the experimental workflows and a hypothesized signaling pathway for the action of this compound based on the effects of related tyramine derivatives.
Caption: Workflow for assessing this compound's cellular effects.
References
- 1. Tyramine Derivatives as Versatile Pharmacophores With Potent Biological Properties: Sex Hormone-Binding Globulin Inhibition, Colon Cancer Antimigration, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An altered gene expression profile in tyramine-exposed intestinal cell cultures supports the genotoxicity of this biogenic amine at dietary concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of N,O-Diacetyltyramine in Neuropharmacology: A Case for Methodological Adaptation in the Absence of Direct Data
A comprehensive review of current scientific literature reveals a significant lack of specific data on the neuropharmacological applications of N,O-Diacetyltyramine. As such, providing detailed, validated application notes and experimental protocols for this specific compound is not feasible without resorting to speculation.
However, understanding the neuropharmacological landscape of structurally related and well-researched compounds can provide a foundational framework for researchers interested in exploring the potential of this compound. This document leverages available data on tyramine , a closely related biogenic amine, to present potential avenues of investigation, generalizable experimental protocols, and illustrative signaling pathways. These can serve as a starting point for the systematic evaluation of this compound's neuropharmacological profile.
Tyramine: A Structurally Related Neuromodulator
Tyramine is a naturally occurring monoamine that acts as a neuromodulator in both invertebrates and vertebrates. It is derived from the amino acid tyrosine and is known to influence a variety of behaviors and physiological processes. In neuropharmacology, tyramine is recognized for its role as a catecholamine-releasing agent and its interaction with specific G protein-coupled receptors, the trace amine-associated receptors (TAARs).[1]
Neuropharmacological Effects of Tyramine
Research, particularly in model organisms like Drosophila melanogaster and in rat brain slices, has elucidated several key neuropharmacological actions of tyramine:
-
Modulation of Locomotor Activity: Tyramine plays a significant role in regulating locomotion. In Drosophila larvae, increased tyramine signaling is associated with a reduction in locomotor speed, acting antagonistically to octopamine, which enhances locomotion.[2][3] This effect is linked to the nutritional state of the organism, with tyramine levels increasing after feeding.[2]
-
Regulation of Neuronal Excitability: Tyramine has been shown to decrease the intrinsic excitability of motoneurons.[2] This is achieved through the activation of tyramine receptors, which leads to a downstream reduction in L-type calcium currents.
-
Indirect Dopaminergic Agonism: In the rat subthalamic nucleus, tyramine acts as an indirect dopamine agonist. It evokes an inward current in neurons and reduces the amplitude of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs). This action is dependent on the release of dopamine.
-
Interaction with Trace Amine-Associated Receptors (TAARs): The discovery of TAARs has provided a direct molecular target for tyramine's action as a neuromodulator. TAAR1, in particular, is a G protein-coupled receptor with a high affinity for tyramine.
Quantitative Data on Tyramine's Neuropharmacological Effects
The following table summarizes quantitative data from studies on tyramine, which could serve as a reference for designing experiments with this compound.
| Parameter | Organism/System | Effect | Effective Concentration | Reference |
| Neuronal Excitability | Drosophila Larval Motoneurons | Significant reduction in firing rates | 10⁻⁶ M and 10⁻⁵ M | |
| GABA-A IPSC Amplitude | Rat Subthalamic Nucleus Neurons | Reduction in amplitude | 100 µM | |
| Inward Current Evocation | Rat Subthalamic Nucleus Neurons | Evokes inward current | 100 µM |
Signaling Pathways of Tyramine
The following diagram illustrates the proposed signaling pathway for tyramine's effect on motoneuron excitability in Drosophila.
Caption: Signaling pathway of tyramine in reducing motoneuron excitability.
Experimental Protocols for Neuropharmacological Characterization
The following are generalized protocols that can be adapted to investigate the neuropharmacological effects of a novel compound like this compound.
Protocol 1: In Vitro Electrophysiology (Patch-Clamp Recording)
Objective: To determine the effect of the test compound on neuronal excitability and synaptic transmission.
Materials:
-
Brain slice preparation from a model organism (e.g., rat, mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound stock solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Glass micropipettes
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus, cortex, or subthalamic nucleus) from the animal model.
-
Recording Setup: Place a brain slice in the recording chamber continuously perfused with oxygenated aCSF.
-
Cell Identification: Identify target neurons under a microscope.
-
Patch-Clamp Recording:
-
Whole-Cell Current-Clamp: Establish a whole-cell recording configuration. Inject depolarizing current steps to elicit action potentials and assess changes in firing frequency, resting membrane potential, and input resistance in the presence of varying concentrations of the test compound.
-
Whole-Cell Voltage-Clamp: Clamp the neuron at a specific holding potential to record spontaneous or evoked postsynaptic currents (e.g., EPSCs or IPSCs). Apply the test compound to determine its effect on synaptic transmission.
-
-
Data Analysis: Analyze the recorded electrophysiological data to quantify changes in neuronal properties.
Protocol 2: In Vivo Behavioral Assay (Locomotor Activity)
Objective: To assess the effect of the test compound on locomotor behavior.
Materials:
-
Model organism (e.g., Drosophila larvae, adult mice)
-
Behavioral tracking arena
-
Video camera and tracking software
-
Test compound for administration (e.g., feeding, injection)
Methodology:
-
Animal Preparation: Acclimate the animals to the testing environment.
-
Compound Administration: Administer the test compound at various doses. Include a vehicle control group.
-
Behavioral Recording: Place individual animals in the tracking arena and record their movement for a defined period.
-
Data Analysis: Use the tracking software to analyze parameters such as total distance moved, average speed, and time spent in different zones of the arena.
-
Statistical Analysis: Compare the behavioral parameters between the control and compound-treated groups.
Workflow for Investigating a Novel Compound
The following diagram outlines a logical workflow for the neuropharmacological investigation of a novel compound like this compound.
Caption: A logical workflow for neuropharmacological compound investigation.
Conclusion
While direct experimental data on this compound is currently unavailable, the extensive research on its structural analog, tyramine, provides a valuable roadmap for future investigations. By adapting established protocols for in vitro electrophysiology and in vivo behavioral analysis, researchers can begin to systematically characterize the neuropharmacological properties of this compound. Elucidating its mechanism of action, including its potential interaction with TAARs and its influence on neurotransmitter systems, will be crucial in determining its potential as a novel therapeutic agent or research tool in neuropharmacology.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Tyramine action on motoneuron excitability and adaptable tyramine/octopamine ratios adjust Drosophila locomotion to nutritional state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyramine action on motoneuron excitability and adaptable tyramine/octopamine ratios adjust Drosophila locomotion to nutritional state - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,O-Diacetyltyramine as a Potential Neurotransmitter Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,O-Diacetyltyramine is a derivative of the biogenic amine tyramine. While tyramine itself is known to act as a catecholamine-releasing agent, its derivatives have been explored for a range of pharmacological activities.[1] Based on the structure of this compound and the known activities of similar compounds, it is hypothesized that this molecule may act as a modulator of neurotransmitter systems, potentially through interaction with ion channels involved in nociception and neurogenic inflammation. A key target of interest for tyramine derivatives and other small molecules is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[2][3] TRPA1 is a non-selective cation channel expressed in sensory neurons that functions as a sensor for a variety of noxious stimuli, playing a crucial role in pain, itch, and inflammatory responses.[3][4]
These application notes provide a theoretical framework and detailed protocols for the synthesis of this compound and for testing the hypothesis that it acts as a TRPA1 antagonist, thereby modulating neurotransmitter release.
Synthesis of this compound
A plausible and straightforward method for the synthesis of this compound is the acetylation of tyramine using a suitable acetylating agent such as acetic anhydride.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from tyramine.
Materials:
-
Tyramine hydrochloride
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Dissolve tyramine hydrochloride in a mixture of dichloromethane and pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Proposed synthesis of this compound.
In Vitro Characterization of this compound as a TRPA1 Antagonist
To investigate the potential of this compound as a TRPA1 antagonist, cell-based assays are recommended. These assays typically use cell lines (e.g., HEK293) stably expressing the human TRPA1 channel.
Protocol 2: Calcium Imaging Assay for TRPA1 Antagonism
This high-throughput screening method measures changes in intracellular calcium concentration upon channel activation.
Objective: To determine the inhibitory effect of this compound on TRPA1 channel activation.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine coated 384-well plates.
-
Fluo-4 NW calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound stock solution in DMSO.
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC or cinnamaldehyde).
-
Known TRPA1 antagonist as a positive control (e.g., HC-030031).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed hTRPA1-HEK293 cells into 384-well plates and incubate for 24-48 hours.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 NW dye in assay buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound, the positive control antagonist, and the agonist in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Assay Protocol: a. Measure baseline fluorescence for a short period (e.g., 10-20 seconds). b. Add the test compound (this compound) or control antagonist to the wells and incubate for a predefined time (e.g., 5-15 minutes). c. Add the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80). d. Record the fluorescence signal for several minutes to capture the calcium influx.
-
Data Analysis: a. Calculate the percentage of inhibition of the agonist-induced response by this compound. b. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Caption: Workflow for TRPA1 antagonist screening.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the interaction between this compound and the TRPA1 channel.
Objective: To measure the direct effect of this compound on TRPA1 ion channel currents.
Materials:
-
hTRPA1-HEK293 cells.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution (e.g., K-based).
-
Extracellular (bath) solution (e.g., NaCl-based).
-
TRPA1 agonist (e.g., AITC).
-
This compound.
Procedure:
-
Culture hTRPA1-HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the TRPA1 agonist to activate the channel and record the resulting current.
-
After washing out the agonist, co-apply the agonist with different concentrations of this compound.
-
Record the TRPA1 currents in the presence of the test compound.
-
Data Analysis: Measure the reduction in the agonist-induced current amplitude at each concentration of this compound to determine the IC50 value.
Modulation of Neurotransmitter Release
Activation of TRPA1 channels on sensory neurons leads to the release of neurotransmitters such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of neurogenic inflammation. An effective TRPA1 antagonist would inhibit this release.
Protocol 4: In Vitro CGRP Release Assay from Dorsal Root Ganglion (DRG) Neurons
Objective: To assess the ability of this compound to inhibit agonist-induced CGRP release from primary sensory neurons.
Materials:
-
Primary DRG neuron cultures (e.g., from rodents).
-
Culture medium for neurons.
-
Release buffer (e.g., Krebs-Ringer-HEPES buffer).
-
TRPA1 agonist (e.g., AITC).
-
This compound.
-
CGRP Enzyme Immunoassay (EIA) kit.
Procedure:
-
Culture DRG neurons in multi-well plates until mature.
-
Wash the cells with release buffer.
-
Pre-incubate the neurons with different concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a TRPA1 agonist (e.g., AITC) in the continued presence of this compound for a short period (e.g., 10-15 minutes).
-
Collect the supernatant from each well.
-
Quantify the amount of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the extent to which this compound inhibits the agonist-induced release of CGRP and calculate the IC50 value.
Caption: Hypothesized modulation of TRPA1 signaling.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison. Below is a template table including known values for reference compounds.
| Compound | Assay Type | Target | Agonist (Concentration) | IC50 (nM) | Reference |
| This compound | Calcium Imaging | hTRPA1 | AITC (EC80) | To be determined | N/A |
| This compound | Electrophysiology | hTRPA1 | AITC (EC80) | To be determined | N/A |
| This compound | CGRP Release | Rat DRG Neurons | AITC | To be determined | N/A |
| AZ465 | Calcium Imaging | hTRPA1 | CS (10 nM) | 20 | |
| AZ465 | Calcium Imaging | hTRPA1 | Zn²⁺ (100 µM) | 85 | |
| AM-0902 | Calcium Imaging | hTRPA1 | IL-1β (20 µg/mL) | Blocks activity at 10 µM | |
| HC-030031 | Calcium Imaging | WT DRG Neurons | AITC (100 µM) | Blocks activity |
Conclusion
The protocols and framework provided here offer a comprehensive approach to synthesizing this compound and systematically evaluating its potential as a TRPA1 antagonist and modulator of neurotransmitter release. Successful validation of this hypothesis could position this compound as a lead compound for the development of novel analgesics and anti-inflammatory agents.
References
"protocol for assessing the biological effects of N,O-Diacetyltyramine"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Diacetyltyramine is a fungal metabolite with potential biological activities that warrant further investigation for its therapeutic applications. This document provides a comprehensive set of protocols for assessing the cytotoxic, apoptotic, and cell cycle-disrupting effects of this compound on cancer cell lines. Additionally, it outlines methods to investigate the potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways, which are implicated in the cellular response to various stimuli, including therapeutic agents.
Data Presentation
The following tables present hypothetical quantitative data to serve as a template for reporting experimental findings.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | 75.2 | 52.1 | 35.8 |
| MCF-7 (Breast Cancer) | 88.9 | 65.4 | 48.2 |
| A549 (Lung Cancer) | 62.5 | 41.3 | 29.7 |
| HepG2 (Liver Cancer) | 95.1 | 70.8 | 55.6 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (48h treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 25 | 10.3 ± 1.2 | 5.2 ± 0.7 | 15.5 ± 1.9 |
| 50 | 25.8 ± 2.1 | 12.7 ± 1.5 | 38.5 ± 3.6 |
| 100 | 42.1 ± 3.5 | 20.4 ± 2.3 | 62.5 ± 5.8 |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h treatment)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| 25 | 65.8 ± 3.1 | 20.5 ± 2.2 | 13.7 ± 1.8 |
| 50 | 78.4 ± 4.2 | 12.3 ± 1.7 | 9.3 ± 1.3 |
| 100 | 85.1 ± 4.5 | 8.2 ± 1.1 | 6.7 ± 0.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[1][2][3]
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.[4][5]
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound for 24 hours as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Signaling Pathway Analysis (Western Blotting)
This protocol investigates the effect of this compound on the activation of key proteins in the MAPK and AP-1 signaling pathways. A related compound, N-trans-feruloyltyramine, has been shown to inhibit the JNK signaling pathway and the nuclear translocation of AP-1.
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed HeLa cells and treat with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Caption: Proposed MAPK/AP-1 signaling pathway affected by this compound.
References
- 1. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Application Notes and Protocols for In Vitro Evaluation of N,O-Diacetyltyramine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of N,O-Diacetyltyramine, a fungal metabolite with documented antibacterial, antifungal, and cytotoxic properties.[1] The following sections outline the principles and methodologies for key assays to quantify its biological activities and explore its potential mechanisms of action.
Assessment of Cytotoxic Activity
Application Note: The cytotoxicity of this compound against various cancer cell lines is a critical indicator of its potential as an anticancer agent.[1] Cell viability assays are fundamental in determining the concentration-dependent effects of the compound on cell proliferation and survival. The MTT assay, a colorimetric method, is a standard and reliable technique for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 10 nM to 5000 nM.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
| Cell Line | This compound Concentration (nM) | % Cell Viability |
| MDA-MB-231 | 10 | |
| 100 | ||
| 1000 | ||
| 5000 | ||
| HeLa | 10 | |
| 100 | ||
| 1000 | ||
| 5000 | ||
| MCF-7 | 10 | |
| 100 | ||
| 1000 | ||
| 5000 |
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Evaluation of Antimicrobial Activity
Application Note: this compound has demonstrated activity against a range of bacteria and fungi.[1] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity. The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the broth medium in a 96-well plate to obtain a range of concentrations (e.g., 8-256 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to the final required concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Inoculation:
-
Add the diluted inoculum to each well of the microplate containing the compound dilutions.
-
Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.
-
Data Presentation:
| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) |
| S. aureus | 256 | |
| 128 | ||
| 64 | ||
| 32 | ||
| 16 | ||
| 8 | ||
| C. albicans | 256 | |
| 128 | ||
| 64 |
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Investigation of Potential Mechanism of Action: Enzyme Inhibition
Application Note: The biological activities of this compound may stem from the inhibition of specific enzymes crucial for cell survival or proliferation. Enzyme inhibition assays are essential for elucidating the mechanism of action of a compound. A generic protocol for a fluorescence-based enzyme inhibition assay is provided below, which can be adapted for specific target enzymes.
Protocol: Fluorescence-Based Enzyme Inhibition Assay
Objective: To determine if this compound inhibits a specific target enzyme and to calculate its IC50 value.
Materials:
-
This compound
-
Target enzyme
-
Fluorogenic substrate for the enzyme
-
Assay buffer
-
Known inhibitor (positive control)
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer.
-
Prepare solutions of the enzyme and fluorogenic substrate in assay buffer at appropriate concentrations.
-
-
Assay Setup:
-
In a black microplate, add the assay buffer, the enzyme, and the different concentrations of this compound.
-
Include controls: no enzyme, no inhibitor (vehicle control), and positive control inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
| This compound Concentration (µM) | Reaction Velocity (RFU/min) | % Inhibition |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of an enzymatic pathway by this compound.
References
Application Notes and Protocols: Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, also known as N,O-Diacetyltyramine. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Product Information and Physicochemical Properties
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- is an organic compound with potential applications in medicinal chemistry and pharmaceutical research. It has been identified as a fungal metabolite and investigated for its biological activities.[1]
Table 1: Physicochemical Data
| Property | Value | Source |
| Synonyms | This compound, 4-(2-acetamidoethyl) Phenyl Acetate | [2] |
| CAS Number | 14383-56-3 | [2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.3 g/mol | [3] |
| Appearance | Solid |
Safety and Handling
While a specific hazard classification is not listed in all databases, it is crucial to handle this compound with care, adhering to standard laboratory safety practices.
Table 2: Hazard and Safety Information
| Aspect | Recommendation | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture in some sources. However, always handle with caution as the toxicological properties may not be fully investigated. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | |
| Hygiene Practices | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures:
In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Storage
Proper storage is essential to maintain the integrity and stability of the compound.
Storage Conditions:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
Experimental Protocols
The following are general protocols for handling and preparing Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- for in vitro experiments.
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution for use in cell-based assays.
-
Materials:
-
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
-
Protocol 2: In Vitro Cytotoxicity Assay (Example)
This compound has been shown to be cytotoxic to several cancer cell lines, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells.
-
Objective: To determine the cytotoxic effects of the compound on a cancer cell line (e.g., MDA-MB-231).
-
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- stock solution
-
MTT or similar cell viability reagent
-
Plate reader
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the highest concentration used for the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine cell viability.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Biological Activity and Signaling Pathways
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. In cancer research, it has been shown to be cytotoxic to various cancer cell lines. One of its reported mechanisms of action is the suppression of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation.
Experimental Workflow for Handling and In Vitro Testing
Caption: General workflow for preparing and testing the compound in vitro.
Simplified STAT3 Signaling Pathway Inhibition
Caption: Simplified diagram of STAT3 pathway inhibition.
References
Synthesis of N,O-Diacetyltyramine from Tyramine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N,O-Diacetyltyramine, also known as 4-(2-acetamidoethyl)phenyl acetate, from the biogenic amine tyramine. This straightforward acylation reaction utilizes readily available reagents to yield the diacetylated product, which may serve as a valuable building block or reference compound in medicinal chemistry and drug development. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the synthesis workflow.
Introduction
Tyramine is a naturally occurring monoamine compound derived from the amino acid tyrosine. Its physiological effects have been a subject of interest, particularly in the context of diet and pharmacology. The acetylation of tyramine at both its primary amine (N-acetylation) and phenolic hydroxyl group (O-acetylation) yields this compound. This derivatization can modify the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a common strategy in drug discovery to enhance pharmacokinetic profiles. This protocol details a reliable method for the synthesis of this compound for research purposes.
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of tyramine using an acetylating agent in the presence of a base. A common and effective method involves the use of acetyl chloride with pyridine as the base and solvent.
Reaction Scheme
Caption: Figure 1. Synthesis of this compound from Tyramine.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of diacetyl-tyramine.[1]
Materials:
-
Tyramine
-
Pyridine
-
Acetyl chloride
-
Chloroform
-
Concentrated hydrochloric acid
-
Anhydrous calcium chloride
-
Benzene
-
Ice
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, dissolve 54.9 g (0.4 mol) of tyramine in 200 ml of pyridine.
-
While stirring at 30-35 °C, add 65.8 g (0.84 mol) of acetyl chloride dropwise.
-
After the addition is complete, heat the reaction mixture for 15 minutes on a boiling water bath.
-
Cool the mixture and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with concentrated hydrochloric acid.
-
Extract the product with chloroform.
-
Wash the chloroform phase with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Evaporate the chloroform to obtain the crude product.
-
Recrystallize the crude product from benzene to yield pure this compound.
Experimental Workflow
References
Application Notes and Protocols for the Detection of N,O-Diacetyltyramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Diacetyltyramine is a derivative of the biogenic amine tyramine and has been identified as a fungal metabolite with a range of biological activities.[1] Research has indicated its potential as an antimicrobial agent against various bacteria and fungi, as well as cytotoxic effects on cancer cell lines and larvicidal activity.[1] Its close structural relative, N-acetyltyramine, has also been shown to possess interesting biological properties, including quorum-sensing inhibition, anti-adipogenic effects, and antioxidant activity.[2][3] The development of sensitive and specific assays for the detection and quantification of this compound is crucial for further investigation into its pharmacological properties, mechanism of action, and potential therapeutic applications.
These application notes provide detailed protocols for the detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and guidance for the development of a competitive enzyme-linked immunosorbent assay (ELISA).
I. Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices. The following protocol is adapted from established methods for the analysis of the related compound, N-acetyltyramine.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., this compound-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
MS System: Agilent 6475A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound will be its protonated molecular weight ([M+H]+).
-
Product ions will be determined by fragmentation of the precursor ion. Based on the structure of this compound and fragmentation patterns of similar molecules, key fragments would result from the loss of the acetyl groups and cleavage of the ethylamine side chain.
-
Data Presentation: Quantitative LC-MS/MS Parameters
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | This compound-d4 |
| Precursor Ion (m/z) | To be determined experimentally (predicted [M+H]+) |
| Product Ion 1 (m/z) | To be determined experimentally |
| Product Ion 2 (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Linear Range | To be determined experimentally |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
II. Development of a Competitive ELISA for this compound
A competitive ELISA is a high-throughput and cost-effective method for the detection of small molecules. The development of such an assay for this compound involves the synthesis of a hapten-protein conjugate to elicit an antibody response, followed by the optimization of the competitive immunoassay.
Experimental Protocol: Competitive ELISA Development
1. Hapten-Protein Conjugate Synthesis
-
Objective: To covalently link this compound (the hapten) to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to make it immunogenic.
-
Method:
-
Introduce a linker arm with a reactive group (e.g., a carboxylic acid) to the this compound molecule if one is not already present. This may require chemical synthesis to modify the parent molecule.
-
Activate the carboxylic acid group of the hapten-linker using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide).
-
React the activated hapten with the carrier protein (BSA for coating the ELISA plate, KLH for immunization) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
-
2. Antibody Production
-
Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate.
-
Collect antisera and purify the polyclonal antibodies using protein A/G chromatography.
-
Alternatively, generate monoclonal antibodies using hybridoma technology for higher specificity.
3. Competitive ELISA Procedure
-
Coat a 96-well microplate with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate to remove unbound conjugate.
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
In separate tubes, pre-incubate the anti-N,O-Diacetyltyramine antibody with either the standard solutions of this compound or the unknown samples.
-
Add the antibody-analyte mixtures to the coated wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.
-
Wash the plate to remove unbound secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the concentration of this compound in the sample.
Data Presentation: ELISA Performance Characteristics
| Parameter | Target Value |
| Antibody Titer | > 1:10,000 |
| IC₅₀ (50% Inhibitory Concentration) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Assay Range | To be determined |
| Cross-reactivity (with Tyramine, N-acetyltyramine) | < 10% |
Experimental Workflow Diagram
Caption: Workflow for the development of a competitive ELISA for this compound.
III. Biological Context and Signaling Pathways
This compound is biosynthesized from the amino acid tyrosine. Tyrosine is first decarboxylated to tyramine by tyrosine decarboxylase. Tyramine is then acetylated by an N-acetyltransferase to form N-acetyltyramine, which can be further acetylated on the hydroxyl group to yield this compound.
While the specific signaling pathways directly modulated by this compound are still under investigation, its structural similarity to other bioactive molecules suggests potential interactions with various cellular targets. For instance, N-trans-feruloyltyramine, another tyramine derivative, has been shown to inhibit the AP-1 and MAP kinase signaling pathways, which are involved in inflammatory responses.[4] Given the reported cytotoxic and antimicrobial activities of this compound, it is plausible that it may also influence key signaling cascades related to cell survival, proliferation, and stress responses.
Proposed Biosynthetic and Potential Signaling Pathway
Caption: Biosynthesis of this compound and its potential influence on cellular signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,O-Diacetyltyramine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Diacetyltyramine is a derivative of the biogenic amine tyramine that has been identified as a fungal metabolite. Preliminary studies have indicated its potential as a bioactive compound with a range of effects, including antimicrobial, cytotoxic, and larvicidal activities. These characteristics suggest that this compound could serve as a valuable chemical probe for investigating various biological pathways and identifying potential therapeutic targets. Its structural similarity to tyramine, a known substrate for monoamine oxidases (MAOs) and a ligand for trace amine-associated receptors (TAARs), points towards its potential to modulate monoaminergic signaling pathways. Furthermore, the presence of acetyl groups suggests possible interactions with acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission.
This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a chemical probe to explore these and other potential biological activities.
Data Presentation
Currently, specific quantitative data on the interaction of this compound with molecular targets is limited in publicly available literature. The following tables are presented as templates for researchers to populate with their experimental data when characterizing the activity of this compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |
| Bacteria Strain 1 | ||
| Bacteria Strain 2 | ||
| Fungal Strain 1 | ||
| Fungal Strain 2 |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cancer Cell Line 1 | |||
| Cancer Cell Line 2 | |||
| Normal Cell Line 1 |
Table 3: Enzyme Inhibition by this compound
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Monoamine Oxidase A (MAO-A) | ||||
| Monoamine Oxidase B (MAO-B) | ||||
| Acetylcholinesterase (AChE) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic/antifungal
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations.
-
Add 100 µL of the appropriate broth to all wells.
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Add 100 µL of the this compound stock solution to the first well of each row and mix.
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Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
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Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, including positive and negative control wells.
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Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
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Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay using MTT
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.
Materials:
-
This compound
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Human cancer and/or normal cell lines
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Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
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Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include vehicle control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
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After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol assesses the ability of this compound to inhibit the activity of MAO-A and MAO-B.
Materials:
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This compound
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Recombinant human MAO-A and MAO-B enzymes
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MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls
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Spectrophotometer or fluorometer
-
96-well UV-transparent plates
Procedure:
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Prepare a stock solution of this compound and the reference inhibitors in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, the MAO enzyme (A or B), and various concentrations of this compound or the reference inhibitor.
-
Pre-incubate the mixture at 37°C for 15 minutes.
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Initiate the reaction by adding the MAO substrate.
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Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate's product (e.g., 316 nm for the product of kynuramine).
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Calculate the reaction velocity for each concentration.
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Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,O-Diacetyltyramine
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of N,O-Diacetyltyramine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the acetylation of tyramine. This is typically achieved using an acetylating agent in the presence of a base. The two prevalent approaches are:
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Using Acetyl Chloride and Pyridine: Tyramine is reacted with acetyl chloride in pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.
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Using Acetic Anhydride and Pyridine: Acetic anhydride is used as the acetylating agent with pyridine serving as a catalyst and base.[1][2]
Q2: What is the expected yield for the synthesis of this compound?
A2: With the acetyl chloride and pyridine method, a quantitative yield of crude this compound can be achieved before purification.[3] Yields after purification will be lower and depend on the efficiency of the purification steps.
Q3: What are the typical reaction conditions?
A3: For the acetyl chloride method, the reaction is often carried out by adding acetyl chloride dropwise to a solution of tyramine in pyridine at a controlled temperature of 30-35°C, followed by a short period of heating on a boiling water bath.[3] When using acetic anhydride, the reaction can be stirred at room temperature after the initial addition at 0°C.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the acetylation reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (tyramine). The reaction is considered complete when the tyramine spot is no longer visible.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the use of a sufficient excess of the acetylating agent (acetyl chloride or acetic anhydride). - Extend the reaction time and continue to monitor by TLC until the starting material is consumed. - For the acetic anhydride method, consider gentle heating (e.g., 70°C) if the reaction is sluggish at room temperature. |
| Hydrolysis of the Product | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents (e.g., dry pyridine). - During the work-up, minimize contact time with aqueous acidic or basic solutions, especially at elevated temperatures. |
| Loss of Product During Work-up | - Be cautious during the extraction steps to avoid loss of the organic layer. - If the product is partially soluble in the aqueous phase, perform multiple extractions with the organic solvent. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Residual Pyridine | - During the work-up, wash the organic layer with an acidic solution like 1 M HCl or aqueous copper sulfate to remove pyridine. - Co-evaporate the product with toluene under reduced pressure to azeotropically remove residual pyridine. |
| Residual Acetic Anhydride or Acetic Acid | - Quench the reaction by adding a small amount of a primary alcohol like methanol. - Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove acetic acid. |
| Mono-acetylated Byproduct (N-acetyltyramine or O-acetyltyramine) | - Ensure a sufficient excess of the acetylating agent is used to drive the reaction to completion. - Purify the crude product using silica gel column chromatography or recrystallization. |
| Starting Material (Tyramine) Contamination | - Monitor the reaction closely with TLC to ensure all the starting material has reacted. - If present, purify the product via column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetyl Chloride and Pyridine
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Dissolve 54.9 g (0.4 mol) of tyramine in 200 ml of pyridine.
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While stirring at 30-35°C, add 65.8 g (0.84 mol) of acetyl chloride dropwise.
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After the addition is complete, heat the reaction mixture on a boiling water bath for 15 minutes.
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Cool the mixture and pour it into a mixture of ice and water.
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Acidify the solution with concentrated hydrochloric acid.
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Extract the product with chloroform.
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Wash the chloroform phase with water.
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Dry the organic phase over anhydrous calcium chloride.
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Evaporate the solvent to obtain crude this compound.
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Recrystallize the crude product from benzene for purification.
Protocol 2: General Procedure for O-Acetylation using Acetic Anhydride and Pyridine
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Dissolve the starting material (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
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Cool the solution to 0°C in an ice bath.
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Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction by adding dry methanol.
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Co-evaporate the reaction mixture with toluene.
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Dilute the residue with dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter the solution and concentrate it under reduced pressure.
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Purify the residue by silica gel column chromatography.
Data Summary
Table 1: Reagent Stoichiometry and Yield for this compound Synthesis (Acetyl Chloride Method)
| Reagent | Molar Amount (mol) | Mass (g) | Equivalents |
| Tyramine | 0.4 | 54.9 | 1.0 |
| Acetyl Chloride | 0.84 | 65.8 | 2.1 |
| Product | |||
| Crude this compound | ~0.4 | 88.5 | Quantitative |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Improving the Yield of N-Acetylation of Phenylethylamines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the N-acetylation of phenylethylamines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for N-acetylation of phenylethylamines?
A1: The most common acetylating agents are acetic anhydride (Ac₂O) and acetyl chloride (AcCl). Acetic anhydride is generally preferred due to its lower reactivity, which often leads to cleaner reactions and easier handling.[1][2] Acetyl chloride is more reactive and can be useful for less reactive amines, but it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized.[2][3]
Q2: What is the role of a base in the N-acetylation of phenylethylamines?
A2: A base is crucial for neutralizing the acidic byproduct of the reaction (acetic acid from acetic anhydride or HCl from acetyl chloride).[4] This prevents the protonation of the starting phenylethylamine, which would render it non-nucleophilic and halt the reaction. Common bases include pyridine, triethylamine (TEA), and sodium hydroxide (NaOH).
Q3: My N-acetylation reaction is not going to completion. What are the likely causes?
A3: Incomplete reactions can be due to several factors:
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Insufficiently reactive acetylating agent: For sterically hindered or electron-deficient phenylethylamines, acetic anhydride may not be reactive enough.
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Inadequate base: If the base is not strong enough or is present in insufficient quantity, the amine starting material can become protonated and unreactive.
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Low reaction temperature: The reaction may require heating to overcome the activation energy.
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Moisture contamination: Acetylating agents can be hydrolyzed by water, reducing their effectiveness.
Q4: I am observing multiple products in my reaction mixture. What are the possible side reactions?
A4: The most common side reaction is the formation of a diacetylated product, where the acetylating agent reacts with the newly formed amide. This is more likely with highly reactive acetylating agents like acetyl chloride and when using a large excess of the acetylating agent. Other potential side reactions include the acetylation of other functional groups if present on the phenylethylamine, such as hydroxyl groups.
Q5: How can I monitor the progress of my N-acetylation reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is compared to spots of the starting phenylethylamine and a pure sample of the N-acetylated product (if available). The disappearance of the starting material spot indicates the completion of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guides
Problem 1: Low Yield of N-acetylated Phenylethylamine
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References
"troubleshooting N,O-Diacetyltyramine purification by chromatography"
A technical support center with troubleshooting guides and FAQs for the purification of N,O-Diacetyltyramine by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the first step before attempting a large-scale column purification of this compound?
A1: Before proceeding to column chromatography, it is crucial to first develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and inexpensive method to determine the appropriate stationary phase and mobile phase system that will effectively separate this compound from impurities.[1] The ideal solvent system for column chromatography is one that provides a Retention Factor (Rf) of approximately 0.2-0.35 for the target compound on a TLC plate.[1][2]
Q2: What type of stationary phase is typically used for the purification of this compound?
A2: For a moderately polar compound like this compound, normal-phase chromatography using silica gel or alumina as the stationary phase is the most common approach.[2] Silica gel is slightly acidic and is the most widely used adsorbent for separating a broad range of organic compounds.
Q3: How do I choose the right mobile phase (eluent)?
A3: The choice of mobile phase is critical and depends on the polarity of this compound and its impurities. The goal is to find a solvent or solvent mixture that moves the target compound off the baseline but separates it from other spots. A common strategy is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. The polarity of the mobile phase should be adjusted until the desired separation is achieved on TLC.
Q4: Can this compound decompose on the column?
A4: Some organic compounds can be sensitive to the stationary phase. Silica gel, being acidic, can sometimes cause decomposition of acid-sensitive compounds. If you suspect your compound is degrading on the column (e.g., observing streaking on TLC or appearance of new spots), you can perform a stability test by dissolving a small amount of the sample, spotting it on a TLC plate, and letting it sit for an hour before developing. If decomposition occurs, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative adsorbent like alumina.
Troubleshooting Guide
Problem 1: Poor Separation or Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Incorrect Mobile Phase Polarity | The polarity of the eluent is either too high (all compounds elute together) or too low (compounds do not move). Systematically test different solvent mixtures with varying polarities using TLC to find the optimal system that maximizes the Rf difference between this compound and its impurities. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. This leads to broad, overlapping bands. Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight. |
| Poorly Packed Column | The column may have cracks, channels, or an uneven surface, leading to a non-uniform flow of the mobile phase and distorted separation bands. Ensure the column is packed uniformly without any air bubbles or cracks. The "wet method" of packing is generally recommended for better results. |
| Sample Applied in a Solvent that is too Polar | If the sample is dissolved in a solvent much more polar than the mobile phase, it will spread out as a wide band at the top of the column, leading to poor separation. Dissolve the sample in the mobile phase itself or a solvent with the lowest possible polarity that ensures solubility. |
Problem 2: Broad Peaks or Peak Tailing
| Possible Cause | Suggested Solution |
| Diffusion on the Column | The separation is running too slowly, allowing the compound bands to diffuse and broaden. Increase the flow rate. For flash chromatography, a faster flow rate minimizes diffusion and can lead to better separation. |
| Secondary Interactions with Stationary Phase | The compound may be interacting with the stationary phase in undesirable ways (e.g., strong acidic/basic interactions). Add a modifier to the mobile phase. For example, adding a small amount of triethylamine (~0.1-1%) can neutralize active acidic sites on silica gel, while adding acetic acid can help with strongly basic compounds. |
| Column Degradation | The stationary phase at the head of the column has been compromised by impurities or repeated use. Replace the column or, if possible, remove the top layer of the stationary phase and replace it with fresh material. Using a guard column can help protect the main analytical column. |
Problem 3: Low or No Recovery of Compound
| Possible Cause | Suggested Solution |
| Compound is Irreversibly Adsorbed | The compound is too polar for the selected mobile phase and is permanently stuck to the stationary phase. Increase the polarity of the mobile phase significantly (e.g., switch to a methanol/dichloromethane system) to elute the compound. In some cases, the compound may not be recoverable. |
| Compound Decomposition | The compound is not stable on the stationary phase. Test for compound stability on silica gel using 2D TLC. If it is unstable, switch to a less reactive stationary phase like deactivated silica, alumina, or consider reverse-phase chromatography. |
| Fractions are too Dilute | The compound may have eluted, but the concentration in the collected fractions is too low to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-analyze by TLC. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
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Plate Preparation : Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your origin line.
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Sample Application : Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot a small amount of the solution onto the origin line. The spot should be no more than 1-2 mm in diameter. Allow the solvent to fully evaporate.
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Chamber Preparation : Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
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Development : Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
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Visualization : Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots using a UV lamp (if the compound is UV-active) or by staining with an appropriate agent (e.g., iodine or potassium permanganate).
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Rf Calculation : Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).
Protocol 2: Flash Column Chromatography Purification
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Column Preparation : Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom. Secure the column vertically. Fill the column with the chosen non-polar solvent (e.g., hexane).
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Packing the Column : Prepare a slurry of silica gel in the non-polar solvent. Slowly pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles. Once the silica has settled, add a thin layer of sand on top to protect the silica bed. Drain the solvent until its level is just at the top of the sand layer. Never let the column run dry.
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Sample Loading : Dissolve the crude this compound in a minimal amount of a non-polar solvent. Carefully apply the sample solution to the top of the column. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution : Carefully add the mobile phase to the column. Begin collecting fractions. Start with the optimized solvent system determined by TLC. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your compound of interest.
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Analysis : Monitor the collected fractions by TLC to identify which ones contain the purified this compound. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Illustrative Data Tables
Table 1: Example TLC Solvent Systems for this compound
| Solvent System (v/v) | System Polarity | Typical Rf Value* | Observations |
| 100% Hexane | Very Low | 0.0 | Compound remains at the origin. |
| 20% Ethyl Acetate / 80% Hexane | Low | 0.15 | Compound begins to move, but separation may be poor. |
| 40% Ethyl Acetate / 60% Hexane | Medium | 0.30 | Good starting point for column chromatography. |
| 60% Ethyl Acetate / 40% Hexane | Medium-High | 0.55 | Good separation, but may elute too quickly from a column. |
| 100% Ethyl Acetate | High | 0.80 | Compound moves close to the solvent front; poor separation from non-polar impurities. |
| 5% Methanol / 95% Dichloromethane | High | 0.40 | Useful for more polar impurities that are not well-separated with Ethyl Acetate/Hexane systems. |
*Note: These are illustrative values. Actual Rf values must be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for chromatography purification.
Caption: Key factors influencing chromatographic separation.
References
Technical Support Center: Synthesis of [4-(2-acetamidoethyl)phenyl] acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(2-acetamidoethyl)phenyl] acetate, also known as N,O-diacetyltyramine.
Troubleshooting Guide
Users may encounter several issues during the synthesis of [4-(2-acetamidoethyl)phenyl] acetate. This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents (especially acetic anhydride, which can hydrolyze over time).- Insufficient reaction time or temperature.- Inefficient stirring. | - Use freshly opened or distilled acetic anhydride and dry pyridine.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure vigorous stirring to maintain a homogenous reaction mixture. |
| Presence of Mono-Acetylated Side Products | - Insufficient amount of acetylating agent (acetic anhydride).- Short reaction time. | - Increase the molar equivalents of acetic anhydride to ensure complete acetylation of both the amino and hydroxyl groups.- Extend the reaction time until TLC analysis shows the complete disappearance of the starting material and mono-acetylated intermediates. |
| Formation of Dark-Colored Byproducts | - Overheating the reaction mixture.- Presence of impurities in the starting material (tyramine).- Oxidation of the phenolic group. | - Maintain the recommended reaction temperature. Avoid excessive heating.- Use high-purity tyramine as the starting material.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulties in Product Isolation (Work-up) | - Emulsion formation during aqueous extraction.- Product precipitation during work-up. | - To break emulsions, add a small amount of brine (saturated NaCl solution).- If the product precipitates, add more organic solvent to redissolve it before proceeding with the extraction. |
| Challenges in Purification | - Co-elution of the product with impurities during column chromatography.- Difficulty in inducing crystallization. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- For recrystallization, try different solvent systems. Seeding with a small crystal of the pure product can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is incomplete acetylation, leading to the formation of mono-acetylated intermediates. Since the amino group is generally more nucleophilic than the phenolic hydroxyl group, N-acetyltyramine (N-(4-hydroxyphenethyl)acetamide) is the most probable mono-acetylated byproduct. To minimize this, using a sufficient excess of the acetylating agent and ensuring the reaction goes to completion are crucial.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane. The starting material (tyramine), the mono-acetylated intermediate, and the di-acetylated final product will have different Rf values, allowing for clear visualization of the reaction's progression.
Q3: What is the role of pyridine in this reaction?
A3: Pyridine serves two main purposes in this acetylation reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, which drives the equilibrium towards the product side. Secondly, it can act as a nucleophilic catalyst.
Q4: Can I use acetyl chloride instead of acetic anhydride?
A4: Yes, acetyl chloride can be used as an acetylating agent. However, the reaction with acetyl chloride is generally more vigorous and produces hydrogen chloride (HCl) gas. Therefore, careful control of the reaction conditions, such as temperature, is necessary. Pyridine is essential in this case to neutralize the HCl produced.
Q5: What are the expected spectroscopic data for the final product?
A5: For [4-(2-acetamidoethyl)phenyl] acetate, you can expect the following characteristic signals:
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¹H NMR: Signals corresponding to the two acetyl methyl groups, the ethyl chain protons, and the aromatic protons.
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¹³C NMR: Peaks for the carbonyl carbons of the ester and amide, the methyl carbons of the acetyl groups, the ethyl chain carbons, and the aromatic carbons.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the ester and the amide, and C-O stretching of the ester.
Experimental Protocol: Di-acetylation of Tyramine
This protocol details a standard laboratory procedure for the synthesis of [4-(2-acetamidoethyl)phenyl] acetate from tyramine.
Materials:
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Tyramine (4-(2-aminoethyl)phenol)
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Acetic anhydride
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Pyridine (dry)
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Dichloromethane (CH₂Cl₂)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve tyramine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (2.5 - 3.0 equivalents) to the solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Once the reaction is complete, quench by slowly adding methanol.
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Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[1]
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography or recrystallization to obtain [4-(2-acetamidoethyl)phenyl] acetate.
Data Presentation
Table 1: Representative Yields under Varying Reaction Conditions
| Entry | Equivalents of Acetic Anhydride | Reaction Time (h) | Yield of Di-acetate (%) | Yield of Mono-N-acetate (%) |
| 1 | 2.2 | 4 | 75 | 20 |
| 2 | 2.2 | 8 | 85 | 10 |
| 3 | 3.0 | 4 | 90 | 5 |
| 4 | 3.0 | 8 | >95 | <2 |
Note: These are illustrative yields. Actual yields may vary depending on the specific reaction scale and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of [4-(2-acetamidoethyl)phenyl] acetate.
Caption: Reaction pathway showing the desired product and the main side product.
References
Technical Support Center: Optimizing Reaction Conditions for Tyramine Acetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the acetylation of tyramine to produce N-acetyltyramine.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of tyramine acetylation in research and drug development?
A1: Tyramine acetylation is primarily used to synthesize N-acetyltyramine, a key intermediate in various biological pathways and a valuable building block in medicinal chemistry. N-acetyltyramine is a precursor to the neurotransmitter octopamine in invertebrates and is studied for its role in insecticidal development.[1][2][3] It also exhibits properties such as being an antioxidant and antimicrobial agent, making it a compound of interest for therapeutic applications.
Q2: What are the most common acetylating agents for tyramine?
A2: The most frequently used acetylating agents for tyramine are acetic anhydride (Ac₂O) and acetyl chloride (AcCl). Acetic anhydride is generally preferred due to its lower cost and easier handling, while acetyl chloride is more reactive and may require more stringent reaction conditions to control side reactions.
Q3: Why is a base catalyst often used in tyramine acetylation?
A3: A base catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP), is often employed to accelerate the reaction. These catalysts function by activating the acetylating agent. For instance, DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amino group of tyramine. The base also serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) generated during the reaction.
Q4: Can tyramine acetylation be performed without a solvent?
A4: Yes, solvent-free acetylation of amines, including tyramine, has been reported. This approach is considered a green chemistry alternative as it reduces solvent waste. Reactions are typically carried out by heating a mixture of the amine and the acetylating agent.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the tyramine acetylation reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the tyramine spot and the appearance of the N-acetyltyramine spot indicate the progression of the reaction. Staining with ninhydrin can be useful for visualizing the primary amine of tyramine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of the acetylating agent or catalyst due to moisture. 3. Suboptimal stoichiometry: Incorrect molar ratios of reactants. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the tyramine starting material is consumed. 2. Use fresh, anhydrous acetylating agents and solvents. Ensure catalysts are stored properly. 3. Use a slight excess (1.1-1.5 equivalents) of the acetylating agent to drive the reaction to completion. |
| Formation of Multiple Products (Byproducts) | 1. O-acetylation: Acetylation of the phenolic hydroxyl group of tyramine in addition to the desired N-acetylation. This is more likely under harsh conditions or with highly reactive acetylating agents. 2. Diacetylation: Acetylation of both the amino and hydroxyl groups. 3. Polymerization/Degradation: Occurs at excessively high temperatures. | 1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). The amino group is generally more nucleophilic than the phenolic hydroxyl group, so selective N-acetylation can be achieved under controlled conditions. 2. Control the stoichiometry of the acetylating agent. Using a 1:1 molar ratio of tyramine to the acetylating agent can favor mono-N-acetylation. 3. Avoid excessive heating. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Difficult Product Purification | 1. Residual catalyst: Difficulty in removing high-boiling point catalysts like pyridine. 2. Co-elution of byproducts: Byproducts having similar polarity to the desired product. | 1. For basic catalysts like pyridine, perform an acidic workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the catalyst and facilitate its removal in the aqueous phase. 2. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization of the crude product may also be an effective purification method. |
| Reaction Mixture Turns Dark Yellow or Red | 1. Formation of colored byproducts: This can occur when using catalysts like DMAP or triethylamine with acetic anhydride, especially upon heating, potentially due to the formation of oligomeric species. | 1. When using a catalyst like DMAP, it is recommended to add it last to the reaction mixture containing the substrate. Use only a catalytic amount of DMAP. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of N-acetyltyramine. The data is compiled from various sources to provide a comparative overview.
Table 1: Effect of Acetylating Agent and Catalyst on N-acetyltyramine Yield
| Acetylating Agent (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Acetic Anhydride (1.2) | Pyridine (solvent) | Pyridine | Room Temp | 2 | >90 |
| Acetic Anhydride (1.1) | DMAP (0.1) | Dichloromethane | Room Temp | 4 | >95 |
| Acetyl Chloride (1.1) | Triethylamine (1.2) | Dichloromethane | 0 to Room Temp | 2 | >90 |
| Acetic Anhydride (1.5) | None | None | 60 | 7 | High |
Table 2: Influence of Solvent on N-acetyltyramine Synthesis
| Solvent | Dielectric Constant | General Observations |
| Dichloromethane (DCM) | 9.1 | A common aprotic solvent that provides good solubility for reactants and facilitates easy workup. |
| Tetrahydrofuran (THF) | 7.6 | Another suitable aprotic solvent for this reaction. |
| Acetonitrile | 37.5 | A polar aprotic solvent that can also be used. |
| Pyridine | 12.4 | Can act as both a solvent and a catalyst. |
| Water (with base) | 80.1 | Reactions can be performed in aqueous media with a suitable base to neutralize the acid byproduct. |
Experimental Protocols
Protocol 1: Acetylation of Tyramine using Acetic Anhydride and Pyridine
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Dissolve tyramine (1.0 eq) in pyridine.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.2 eq) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude N-acetyltyramine by column chromatography on silica gel or by recrystallization.
Protocol 2: DMAP-Catalyzed Acetylation of Tyramine
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Dissolve tyramine (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
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Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
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Add acetic anhydride (1.1 eq) dropwise to the solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, dilute the mixture with DCM.
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Wash the organic layer with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the product by column chromatography.
Visualizations
References
Technical Support Center: N,O-Diacetyltyramine Degradation in Solution
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for N,O-Diacetyltyramine in solution?
A1: Based on its chemical structure, which includes an ester and an amide functional group, this compound is susceptible to several degradation pathways in solution:
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Hydrolysis: The ester and amide bonds can be cleaved by hydrolysis, which can be catalyzed by acidic or basic conditions. This would likely result in the formation of N-acetyltyramime, tyramine, and acetic acid.
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Oxidation: The phenolic hydroxyl group, if exposed after hydrolysis of the acetyl group, is susceptible to oxidation. This can lead to the formation of colored degradation products.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, leading to a complex mixture of degradants.[1][2]
Q2: What analytical techniques are suitable for studying the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its potential degradation products. For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for more volatile degradation products.
Q3: How can I prevent the degradation of this compound in my stock solutions?
A3: To minimize degradation, stock solutions should be prepared in a stable buffer, protected from light, and stored at low temperatures (e.g., 2-8 °C or frozen). The choice of solvent is also critical; aprotic solvents may be preferred over aqueous solutions for long-term storage if the compound is intended for non-biological experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound in aqueous solution. | Hydrolysis: The solution pH may be too high or too low, accelerating the cleavage of the ester or amide bond. | Buffer the solution to a neutral pH (around 7). Conduct a pH stability profile to identify the pH of maximum stability. |
| Appearance of a yellow or brown color in the solution. | Oxidation: The phenolic group (if the O-acetyl group is hydrolyzed) may be oxidizing. | De-gas the solvent to remove dissolved oxygen. Consider adding an antioxidant, such as ascorbic acid, to the formulation. |
| Multiple unknown peaks in the chromatogram after exposure to light. | Photodegradation: The compound is likely sensitive to light. | Conduct experiments under controlled and minimized light conditions. Use amber vials or wrap containers in aluminum foil. Perform forced degradation studies under controlled light exposure to identify photoproducts. |
| Inconsistent results between experimental replicates. | Adsorption to container: The compound may be adsorbing to the surface of the storage container. | Use silanized glass vials or low-adsorption plastic containers. Include a surfactant in the formulation if appropriate. |
Experimental Protocols
Protocol 1: pH Stability Study (Hydrolysis)
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Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10, and NaOH for pH 12).
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Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution with each buffer to a final concentration of 10-100 µg/mL.
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Incubation: Store the buffered solutions in a constant temperature incubator (e.g., 40°C or 60°C) to accelerate degradation.
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Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
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Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound remaining and to monitor the formation of degradation products.
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Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) at each pH.
Protocol 2: Photostability Study
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Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or a 50:50 mixture) at a known concentration.
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Exposure: Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with a xenon lamp). A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to exclude thermal degradation.
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Sampling: Withdraw aliquots at various time points.
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Analysis: Analyze the samples using an appropriate analytical method (e.g., HPLC-UV/MS) to quantify the parent compound and identify any photodegradation products.
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Evaluation: Compare the results from the light-exposed samples to the dark control to assess the extent of photodegradation.
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, as no specific experimental data for this compound degradation was found.
Table 1: Hypothetical pH-Rate Profile for this compound Hydrolysis at 40°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) |
| 2.0 | 0.085 | 8.15 |
| 4.0 | 0.015 | 46.21 |
| 7.0 | 0.005 | 138.63 |
| 9.0 | 0.025 | 27.73 |
| 12.0 | 0.150 | 4.62 |
Table 2: Hypothetical Photodegradation of this compound in Aqueous Solution
| Exposure Time (hr) | This compound Remaining (%) (Light Exposed) | This compound Remaining (%) (Dark Control) |
| 0 | 100.0 | 100.0 |
| 2 | 85.2 | 99.8 |
| 4 | 72.5 | 99.5 |
| 8 | 58.1 | 99.1 |
| 24 | 25.3 | 97.5 |
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for a stability study.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Photocatalytic diphenhydramine degradation under different radiation sources: Kinetic studies and energetic comparison | Semantic Scholar [semanticscholar.org]
- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
"N,O-Diacetyltyramine stability issues and solutions"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the handling, storage, and experimental use of N,O-Diacetyltyramine.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
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Question: My experimental results with this compound are inconsistent, or I'm observing a gradual loss of its expected biological activity over time. What could be the cause?
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Answer: The primary suspect for loss of potency is the chemical degradation of this compound. The two main degradation pathways are hydrolysis of the ester linkage and oxidation of the phenolic ring.
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Hydrolysis: The O-acetyl (ester) group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of N-acetyltyramine and acetic acid. The N-acetyl (amide) group is more stable but can also hydrolyze under more extreme conditions.
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Oxidation: The phenolic hydroxyl group, even when acetylated, can be susceptible to oxidation, leading to the formation of various degradation products, potentially including dityramine derivatives.[1][2][3]
Troubleshooting Steps:
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Verify pH of Solutions: Ensure that the pH of your experimental solutions is maintained within a stable range, ideally close to neutral (pH 6-7). Phenolic esters are known to have a minimum rate of hydrolysis around pH 2, with increased rates in more acidic or alkaline conditions.
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Analyze Compound Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your this compound stock and working solutions.[4] Look for the appearance of new peaks that may correspond to degradation products.
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Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before your experiments to minimize degradation over time.
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Control Storage Conditions: Store both solid this compound and its solutions under appropriate conditions (see FAQs below).
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Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
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Question: I am analyzing my this compound sample by HPLC and see unexpected peaks that are not present in the reference standard. What are these?
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Answer: These unknown peaks are likely degradation products. Based on the structure of this compound, the primary degradation products are expected to be:
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N-acetyltyramine: Formed via hydrolysis of the O-acetyl ester bond.
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Tyramine: Formed from the hydrolysis of both the O-acetyl and N-acetyl groups.
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Oxidation Products: Such as dityramine derivatives, formed by the oxidative coupling of two tyramine molecules.[1]
Troubleshooting Steps:
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Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study on a sample of this compound. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The retention times of the peaks in your experimental sample can then be compared to those of the forced degradation samples.
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Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio (m/z) information for the unknown peaks. This will help in the identification and structural elucidation of the degradation products.
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Issue 3: Color Change in Solid Compound or Solutions
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Question: My solid this compound or its solution has developed a yellowish or brownish color over time. Is it still usable?
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Answer: A color change is a visual indicator of degradation, likely due to oxidation. Phenolic compounds are prone to oxidation, which can lead to the formation of colored quinone-type structures or polymeric materials. While the compound may still retain some activity, the presence of color indicates impurity.
Troubleshooting Steps:
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Assess Purity: Quantify the purity of the discolored sample using a validated HPLC method.
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Evaluate Impact on Experiment: Depending on the level of impurity and the sensitivity of your assay, the discolored compound may not be suitable for use. It is recommended to use a pure, colorless sample for critical experiments.
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Improve Storage: To prevent future discoloration, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored:
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Temperature: At low temperatures, such as -20°C.
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Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
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Light: Protected from light in a tightly sealed, amber-colored vial.
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Moisture: In a desiccated environment to prevent hydrolysis.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability in solution:
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Solvent: Use a dry, aprotic solvent for stock solutions (e.g., anhydrous DMSO or ethanol).
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pH: If aqueous buffers are used for working solutions, maintain a pH as close to neutral as possible.
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Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Freshness: Prepare fresh working solutions from the stock solution for each experiment.
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways are:
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Hydrolysis: Cleavage of the O-acetyl ester bond, which is accelerated in acidic and basic conditions.
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Oxidation: Oxidation of the phenolic ring, which can be initiated by exposure to air, light, or trace metal ions.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific studies on this compound are limited, compounds with ester and phenolic functionalities may be incompatible with:
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Alkaline excipients: Can catalyze ester hydrolysis.
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Excipients with high moisture content: Can promote hydrolysis.
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Excipients containing oxidizing impurities (e.g., peroxides in polymers): Can accelerate oxidation.
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Reducing sugars (e.g., lactose): Although the primary amine is acetylated, degradation to tyramine could lead to Maillard reactions.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical stability profiles of phenolic esters. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Effect of pH on the Hydrolysis of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Illustrative) | Primary Degradation Product |
| 2.0 | 500 | N-acetyltyramine |
| 4.0 | 250 | N-acetyltyramine |
| 7.0 | 100 | N-acetyltyramine |
| 9.0 | 20 | N-acetyltyramine |
Table 2: Effect of Temperature on the Stability of this compound in a Neutral Aqueous Buffer (pH 7.0)
| Temperature (°C) | Half-life (t½) in hours (Illustrative) | Degradation Pathway |
| 4 | 800 | Hydrolysis |
| 25 | 100 | Hydrolysis |
| 37 | 40 | Hydrolysis |
Table 3: Effect of Oxidizing Agent on the Degradation of this compound at 25°C
| Stress Condition | % Degradation after 24h (Illustrative) | Major Degradation Products |
| 3% H₂O₂ | 35 | Dityramine derivatives, N-acetyltyramine |
| Air (exposed) | 10 | Dityramine derivatives |
| Air (protected) | <1 | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
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Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
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Before injection into the HPLC system, neutralize the acidic and basic samples.
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Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 220 nm and 275 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyramine oxidation by copper/TPQ amine oxidase and peroxidase from Euphorbia characias latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidation of tyramine, tyrosine, and related compounds by peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Resolving Poor Solubility of N,O-Diacetyltyramine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N,O-Diacetyltyramine in their assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "antisolvent precipitation." this compound, like many hydrophobic compounds, is readily soluble in an organic solvent like DMSO. However, when this stock solution is introduced into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution, forming a precipitate.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: To avoid solvent-induced artifacts and cytotoxicity, it is best practice to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), with an ideal concentration at or below 0.1%.
Q3: How can I visually confirm if the precipitate is my compound?
A3: A straightforward method is to prepare a control sample of your assay medium without this compound and incubate it under the same experimental conditions. If no precipitate forms in the control, it is highly likely that the precipitate in your experimental sample is the compound. For definitive identification, the precipitate can be isolated and analyzed using techniques such as HPLC or mass spectrometry.
Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A4: Kinetic solubility refers to the concentration of a compound that can be achieved upon rapid addition of a stock solution to an aqueous buffer, often resulting in a temporary supersaturated state. Thermodynamic solubility is the true equilibrium concentration where the dissolved compound is in equilibrium with any undissolved solid. A compound may initially appear soluble (kinetic solubility) but can precipitate over time as it reaches its lower thermodynamic solubility limit. This is a critical consideration for longer-term experiments.
Troubleshooting Guides
Guide 1: Initial Steps to Address Precipitation
If you observe precipitation of this compound in your assay, follow these initial troubleshooting steps.
Experimental Protocol: Initial Solubility Troubleshooting
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Reduce Final Concentration: The simplest first step is to lower the final concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.
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Optimize Dilution Method: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.
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Pre-warm the Assay Medium: Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound stock solution.
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Agitation during Dilution: Slowly add the this compound stock solution to the assay medium while gently vortexing or stirring to promote rapid and uniform dispersion.
Guide 2: Advanced Strategies for Enhancing Solubility
If initial troubleshooting is unsuccessful, more advanced formulation strategies may be necessary.
Experimental Protocol: Advanced Solubility Enhancement
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Co-solvent System: Introduce a water-miscible co-solvent to the aqueous buffer to increase the overall solvent polarity and improve the solubility of hydrophobic compounds.
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pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer can significantly alter its solubility. The Henderson-Hasselbalch equation can be used to predict the optimal pH for ionization and solubility.
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Use of Solubilizing Excipients:
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Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.
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Cyclodextrins: Utilize cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., HP-β-CD), which have a hydrophobic core and a hydrophilic exterior, to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
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Quantitative Data Summary
| Solvent | N-Acetyltyramine Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of hydrophobic compounds. |
| Ethanol | Soluble | Can be used as a primary solvent or as a co-solvent. |
| Methanol | Soluble | Another potential primary solvent for stock solutions. |
| Water | Poorly Soluble | The primary reason for precipitation in aqueous buffers. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Similar solubility challenges as in water are expected. |
Visualization of Relevant Pathways and Workflows
This compound is a derivative of tyramine, a trace amine that plays a significant role as a neurotransmitter and neuromodulator in invertebrates, particularly insects. It acts on octopamine and tyramine receptors, which are G-protein coupled receptors (GPCRs). Understanding this signaling pathway can be crucial for interpreting assay results.
"interference in analytical detection of N,O-Diacetyltyramine"
Welcome to the technical support center for the analytical detection of N,O-Diacetyltyramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analytical detection of this compound?
Interference in the analysis of this compound can arise from several sources, including:
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Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenates) can co-elute with this compound and either suppress or enhance its ionization in mass spectrometry, leading to inaccurate quantification.[1][2][3][4] This is a significant issue in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analysis.
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Co-eluting Metabolites: Structurally similar endogenous compounds or other drug metabolites may have similar retention times and mass-to-charge ratios, causing direct overlap with the analyte peak. For instance, isomers of this compound or related metabolites of tyramine could potentially interfere.
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Degradation Products: this compound may be susceptible to degradation under certain analytical conditions (e.g., pH, temperature, light exposure). These degradation products can appear as interfering peaks in the chromatogram.
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Contamination from Sample Collection and Preparation: Impurities from collection tubes, solvents, and labware can introduce exogenous interfering substances. It is crucial to use high-purity solvents and meticulously clean all materials.[5]
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Isotopic Overlap: In mass spectrometry, naturally occurring isotopes of other co-eluting compounds can contribute to the signal of the target analyte, particularly for low-concentration samples.
Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
Minimizing matrix effects is crucial for accurate and precise quantification. Here are several strategies:
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Effective Sample Preparation: Employ a robust sample preparation method to remove as many matrix components as possible. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.
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Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good separation between this compound and co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantitation (LOQ) if the analyte concentration is low.
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Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will be affected similarly.
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Change in Ionization Technique: If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with the analyte, as APCI is generally less susceptible to matrix effects.
Q3: My this compound peak is showing significant tailing in my HPLC-UV analysis. What are the possible causes and solutions?
Peak tailing can be caused by a variety of factors. Here's a troubleshooting guide:
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Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
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Secondary Interactions: The analyte may be interacting with active sites on the column packing material (e.g., silanols).
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Solution: Add a small amount of a competing base, like triethylamine, to the mobile phase. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic form.
-
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Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.
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Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
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Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase.
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Troubleshooting Guides
Guide 1: Inconsistent Retention Times in LC Analysis
Problem: The retention time for this compound is shifting between injections or between analytical runs.
| Possible Cause | Troubleshooting Steps |
| Pump or Mobile Phase Issues | 1. Check for leaks in the pump and fittings. 2. Ensure mobile phase reservoirs are not empty and that the solvent lines are properly primed. 3. Degas the mobile phase to remove dissolved air. 4. Verify the accuracy of the mobile phase composition, especially for isocratic methods. |
| Column Equilibration | 1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, particularly for gradient methods. |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a consistent temperature. |
| Changes in Mobile Phase pH | 1. Prepare fresh mobile phase and verify its pH. Small changes in pH can affect the retention of ionizable compounds. |
Guide 2: Poor Sensitivity or No Peak Detected in LC-MS/MS
Problem: The signal for this compound is very low or absent.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Perform a post-column infusion experiment with a standard solution of this compound to identify regions of ion suppression in the chromatogram. 2. Improve sample clean-up to remove interfering matrix components. 3. Optimize chromatographic separation to move the analyte peak away from the suppression zone. |
| Incorrect MS/MS Parameters | 1. Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor and product ion selection, collision energy, and other MS parameters. |
| Analyte Degradation | 1. Investigate the stability of this compound in the sample matrix and during the analytical process. Consider adding antioxidants or adjusting the pH of the sample. |
| Instrument Contamination | 1. Clean the ion source of the mass spectrometer. |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data to illustrate the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Matrix Effect on this compound Signal in Human Plasma (LC-MS/MS)
| Sample Preparation Method | Analyte Peak Area (in Solvent) | Analyte Peak Area (in Plasma Extract) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 1,250,000 | 750,000 | -40% (Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,250,000 | 1,050,000 | -16% (Suppression) |
| Solid-Phase Extraction (C18) | 1,250,000 | 1,180,000 | -5.6% (Suppression) |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Table 2: Effect of Internal Standard on Quantification Accuracy
| Internal Standard Used | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| None | 50 | 28.5 | 57% |
| Structurally Analogous IS | 50 | 42.1 | 84.2% |
| Stable Isotope-Labeled IS | 50 | 49.2 | 98.4% |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (this compound-d4) working solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the entire sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1 222.1 -> Q3 162.1
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This compound-d4 (IS): Q1 226.1 -> Q3 166.1
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting guide for poor peak shape in HPLC analysis.
Caption: Proposed fragmentation pathway for this compound in MS/MS.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
"how to prevent byproduct formation in acetamide synthesis"
Welcome to the technical support center for acetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing byproduct formation and troubleshooting common issues during the synthesis process.
Troubleshooting Guide
This guide addresses specific challenges in a question-and-answer format to help you optimize your reaction outcomes.
| Issue/Question | Probable Cause(s) | Recommended Solution(s) |
| 1. How do I remove unreacted acetic acid from my product? | • Incomplete reaction.• Stoichiometry imbalance (excess acetic acid). | Neutralization Wash: During the workup phase, wash the organic layer or crude product mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base. This will convert the acidic byproduct into its corresponding salt, which can be easily removed in the aqueous phase.[1] |
| 2. My yield is low, and I've detected ammonium acetate. What went wrong? | • The dehydration of ammonium acetate to acetamide is an equilibrium reaction.[2]• Insufficient heating or reaction time may lead to incomplete conversion. | Drive the Equilibrium: The reaction produces water as a byproduct. Removing water via distillation as the reaction proceeds will shift the equilibrium towards acetamide formation.[2][3] A common method involves heating the mixture and distilling off the water/acetic acid azeotrope.[3] |
| 3. I've identified diacetamide as an impurity. How can I prevent this? | • Over-acylation: This occurs when a molecule of newly formed acetamide is acylated again.• High Temperatures: The side reaction is more prevalent at elevated temperatures. | Strict Temperature Control: Maintain the reaction temperature at a moderate level (e.g., below 80°C, depending on the specific method) to minimize the rate of this secondary reaction.Stoichiometric Control: Avoid using a large excess of the acetylating agent (e.g., acetic anhydride). A slight excess of the amine source can help ensure the acetylating agent is fully consumed. |
| 4. How can I purify the final acetamide product effectively? | • Crude product contains a mixture of starting materials, byproducts, and the desired acetamide. | Fractional Distillation: Acetamide has a relatively high boiling point (~221°C). Distillation is highly effective for removing more volatile impurities like residual acetic acid, water, and solvents.Recrystallization: For achieving high purity, recrystallization is the preferred method. Effective solvent systems include mixtures of benzene and ethyl acetate, or methanol and ether. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing acetamide? A1: Common laboratory and industrial methods include the dehydration of ammonium acetate, the reaction of acetic anhydride with ammonia, the hydration of acetonitrile, and the amidation of esters like ethyl acetate or methyl acetate with ammonia.
Q2: What is the most critical parameter to control to prevent byproduct formation? A2: Temperature is one of the most critical parameters. Many side reactions, such as the formation of diacetamide or degradation, are accelerated at higher temperatures. Careful control of the reaction temperature, often by using an ice bath during exothermic additions or by regulating the heating rate during distillation, is crucial.
Q3: How can I monitor the reaction to determine its completion? A3: The progress of the reaction can be monitored by observing physical changes, such as the solution becoming homogeneous when reacting ethyl acetate with aqueous ammonia. For more precise tracking, analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be employed to track the disappearance of starting materials and the appearance of the product.
Q4: Is acetamide sensitive to water? A4: Yes, acetamide is hygroscopic, meaning it readily absorbs moisture from the air. Furthermore, under strongly acidic or basic conditions, particularly with heat, the amide bond can be hydrolyzed back to ammonium acetate. Therefore, the purified product should be stored in a dry environment.
Experimental Protocols
Protocol 1: Synthesis from Glacial Acetic Acid and Ammonium Carbonate
This method is adapted from the procedure described in Organic Syntheses.
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Setup: In a 5-L flask, place 3 kg of glacial acetic acid. Add an amount of commercial ammonium carbonate that corresponds to 400 g of ammonia (Note: the ammonia content of commercial ammonium carbonate must be determined by titration beforehand).
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Distillation: Fit the flask with an efficient fractionating column (e.g., 90 cm), condenser, and receiver. Heat the mixture to a gentle boil.
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Reaction & Water Removal: Regulate the heating to ensure the distillation rate does not exceed 180 mL per hour. Continue for 8-10 hours until the temperature at the head of the column reaches 110°C. This step removes a significant amount of water, driving the reaction forward. The distillate will be a mixture of water and acetic acid.
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Acetic Acid Removal: Change the receiver and increase the heating to continue distillation until the column head temperature reaches 140°C. This second fraction is primarily acetic acid and can be reused.
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Product Isolation: Transfer the remaining contents of the flask to a smaller (2-L) flask equipped for fractional distillation.
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Purification: Distill the crude product under atmospheric pressure. Collect the fraction boiling between 210-216°C. This fraction is nearly pure acetamide. For higher purity, the collected solid can be recrystallized from a mixture of benzene and ethyl acetate.
Visualized Workflows and Relationships
Figure 1. A step-by-step workflow for troubleshooting and purifying crude acetamide.
Figure 2. Logical map of causes, effects, and prevention strategies in acetamide synthesis.
References
Technical Support Center: N,O-Diacetyltyramine Synthesis Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of N,O-Diacetyltyramine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this compound synthesis revolve around maintaining reaction control, ensuring product purity, and achieving consistent yields. Key issues include:
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Exothermic Reaction Management: The acetylation of tyramine is an exothermic process. What is manageable on a small scale can lead to thermal runaway in larger reactors if heat dissipation is not efficient.[1][2]
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Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is more challenging in larger vessels, which can lead to localized "hot spots," uneven reaction progress, and the formation of side products.[1]
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Control of Stoichiometry: Precise addition of reagents is critical. On a larger scale, dosing errors can have a more significant impact on the final product purity and yield.
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Work-up and Purification: Isolating the product from larger volumes of reaction mixture and solvents can be complex, potentially leading to product loss or contamination.
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Byproduct Formation: Incomplete or side reactions can become more pronounced at scale, complicating purification and reducing the overall yield.
Q2: Which acetylating agent is recommended for large-scale synthesis? Acetic anhydride or acetyl chloride?
A2: For large-scale synthesis, acetic anhydride is generally preferred over acetyl chloride. Acetic anhydride is less volatile, less corrosive, and its reaction with tyramine is typically less vigorous, making it easier to control the reaction temperature. Acetyl chloride, while highly reactive, produces hydrogen chloride (HCl) gas as a byproduct, which requires specialized equipment for safe handling and neutralization on a large scale.
Q3: What are the expected side products in this compound synthesis?
A3: The primary expected side products are mono-acetylated intermediates:
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N-acetyltyramine: Formed if the phenolic hydroxyl group is not acetylated.
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O-acetyltyramine: Formed if the primary amine is not acetylated.
The relative amounts of these depend on reaction conditions. Additionally, impurities from the starting tyramine may be present in the final product if not removed beforehand.[3] Over-acetylation is generally not a concern with the primary amine and phenolic hydroxyl groups of tyramine under standard conditions.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of the final product and detecting any impurities or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify impurities if they are present in sufficient quantities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider a modest increase in reaction temperature or extending the reaction time. |
| Product Loss During Work-up: Precipitation of the product may be incomplete, or it may be lost during filtration or extraction. | Optimize the pH and temperature during the quenching and precipitation steps. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. | |
| Sub-optimal Stoichiometry: Incorrect molar ratio of tyramine to the acetylating agent. | Carefully control the addition of the acetylating agent. A slight excess of the acetylating agent is often used to drive the reaction to completion, but a large excess can lead to purification challenges. | |
| Low Purity (Presence of Mono-acetylated Impurities) | Insufficient Acetylating Agent: Not enough acetylating agent to fully react with both the amine and hydroxyl groups. | Ensure at least two equivalents of the acetylating agent are used per equivalent of tyramine. A small excess (e.g., 2.1-2.2 equivalents) is often beneficial. |
| Poor Temperature Control: Localized "hot spots" or overall low reaction temperature can favor the formation of one mono-acetylated product over the other or slow down the second acetylation step. | Improve agitation to ensure uniform temperature distribution. Maintain a consistent and optimized reaction temperature. | |
| Order of Reagent Addition: The way reagents are mixed can influence the product distribution. | A common strategy is the slow, controlled addition of the acetylating agent to a solution of tyramine and a base (like pyridine) to manage the exotherm and ensure a more controlled reaction. | |
| Dark-colored Product | Air Oxidation: Tyramine and its phenolic derivatives can be susceptible to oxidation, especially at elevated temperatures or in the presence of impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| High Reaction Temperature: Excessive heat can lead to thermal degradation of the product or reactants. | Maintain strict temperature control throughout the reaction and avoid localized overheating. | |
| Difficulty with Product Isolation/Purification | Oily Product Instead of Solid: The presence of impurities can sometimes prevent the product from solidifying. | Try different recrystallization solvents or solvent mixtures. Column chromatography may be necessary to remove persistent impurities. |
| Emulsion Formation During Extraction: This can complicate the separation of aqueous and organic layers. | Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on established methods for the acetylation of bifunctional molecules like tyramine.
Materials:
-
Tyramine
-
Acetyl Chloride
-
Pyridine (anhydrous)
-
Chloroform
-
Hydrochloric Acid (concentrated)
-
Calcium Chloride (anhydrous)
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Benzene (for recrystallization)
-
Ice
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tyramine (0.4 mol) in pyridine (200 ml).
-
While stirring, slowly add acetyl chloride (0.84 mol) dropwise to the solution, maintaining the temperature between 30-35°C.
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After the addition is complete, heat the reaction mixture on a boiling water bath for 15 minutes.
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Cool the reaction mixture to room temperature and then pour it into a beaker containing a mixture of ice and water.
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Acidify the mixture with concentrated hydrochloric acid.
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Extract the product with chloroform.
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Wash the chloroform phase with water, dry it over anhydrous calcium chloride, and then evaporate the solvent under reduced pressure to obtain the crude this compound.
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Recrystallize the crude product from benzene to obtain pure this compound.
Note: This protocol uses acetyl chloride. For a scaled-up process, substituting acetyl chloride with acetic anhydride is recommended for safety and handling reasons. The stoichiometry should be adjusted accordingly (1 mole of acetic anhydride per mole of tyramine for diacetylation, though a slight excess is often used).
Visualizations
Caption: Experimental workflow for the laboratory-scale synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis scale-up.
References
"addressing batch-to-batch variability of synthesized N,O-Diacetyltyramine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of N,O-Diacetyltyramine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variability in the synthesis of this compound?
A1: The most common cause of variability is often inconsistent reaction conditions, particularly in controlling the stoichiometry of acetic anhydride and the reaction temperature. This can lead to incomplete acetylation or the formation of side products, affecting the final yield and purity of this compound. The purity of the starting tyramine is also a critical factor.
Q2: I am observing a significant amount of a mono-acetylated impurity in my final product. How can I avoid this?
A2: The presence of mono-acetylated tyramine (either N-acetyltyramine or O-acetyltyramine) suggests an incomplete reaction. To favor the formation of the di-acetylated product, you can try the following:
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Increase the equivalents of acetic anhydride: Using a larger excess of acetic anhydride can drive the reaction to completion.
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Extend the reaction time: Allowing the reaction to proceed for a longer duration may ensure both the amino and hydroxyl groups are acetylated.
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Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but this should be done cautiously to avoid potential side reactions.
Q3: My final product has a brownish color, even after purification. What could be the cause?
A3: A brownish color can indicate the presence of degradation products or impurities from the starting material. Ensure the tyramine used is of high purity and consider recrystallizing it before use if its quality is uncertain. Additionally, during the work-up, ensure that the product is not exposed to high temperatures for extended periods.
Q4: What is the best method to purify synthesized this compound?
A4: The most effective method for purifying this compound is typically silica gel column chromatography.[1] A solvent system of ethyl acetate and hexane is commonly used to separate the di-acetylated product from any remaining starting material, mono-acetylated intermediates, and other impurities. Crystallization can also be a viable purification technique.[2]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques is recommended for full characterization:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally expected for high-quality batches.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by identifying the characteristic peaks for the acetyl groups and the aromatic and ethyl chain protons.
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Mass Spectrometry (MS): To determine the molecular weight of the compound and further confirm its identity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the equivalents of acetic anhydride. - Extend the reaction time. - Optimize the reaction temperature. |
| Loss of product during work-up or purification. | - Ensure efficient extraction of the product from the aqueous phase. - Optimize the column chromatography procedure to minimize product loss. | |
| Presence of N-acetyltyramine | Insufficient acetylation of the hydroxyl group. | - Increase the amount of acetic anhydride. - Consider adding a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate O-acetylation.[1] |
| Presence of O-acetyltyramine | Incomplete acetylation of the amino group. | - Ensure the reaction conditions are sufficiently basic (if using a base like pyridine) to deprotonate the ammonium salt of tyramine, making the amine more nucleophilic. |
| Presence of Unreacted Tyramine | Overall incomplete reaction. | - Re-evaluate the stoichiometry of reagents. - Increase reaction time and/or temperature. |
| Final Product is an Oil instead of a Solid | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum. - Re-purify the product using column chromatography. |
| Inconsistent HPLC Purity Between Batches | Variability in raw material quality or reaction control. | - Use tyramine and acetic anhydride from the same supplier and lot number for a series of batches. - Tightly control reaction parameters such as temperature, stirring speed, and addition rate of reagents. |
Quantitative Data Summary
Table 1: Expected Yield and Purity of this compound
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Tyramine | C₈H₁₁NO | 137.18 | Unreacted starting material |
| N-acetyltyramine | C₁₀H₁₃NO₂ | 179.22 | Incomplete acetylation |
| O-acetyltyramine | C₁₀H₁₃NO₂ | 179.22 | Incomplete acetylation |
| 3-Hydroxy-4-methoxyphenethylamine | C₉H₁₃NO₂ | 167.21 | Impurity in starting tyramine[] |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tyramine (1.0 eq) in pyridine (5-10 mL per gram of tyramine) under an inert atmosphere (e.g., nitrogen or argon).
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Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
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Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 1 M HCl and ethyl acetate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Protocol 2: Analytical Characterization
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
¹H NMR Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Expected Chemical Shifts (δ, ppm): Signals corresponding to the two acetyl methyl groups, the ethyl chain protons, and the aromatic protons.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Expected [M+H]⁺: m/z corresponding to the molecular weight of this compound plus a proton.
-
Visualizations
Caption: Synthesis of this compound from Tyramine.
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Relationship between process parameters and product quality.
References
Technical Support Center: Refining the Purification Protocol for High-Purity N,O-Diacetyltyramine
Welcome to the technical support center for the purification of high-purity N,O-Diacetyltyramine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted tyramine, the mono-acetylated intermediate (N-acetyltyramine), residual acetylating agent (e.g., acetic anhydride), and byproducts formed from the acetylating agent. If the reaction is not carried out under anhydrous conditions, hydrolysis of the acetylating agent can also lead to acetic acid, which may need to be removed.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue. It can occur if the crude product is impure or if the chosen solvent system is not ideal. First, ensure that all starting materials and reagents from the reaction have been adequately removed through an initial work-up. If the product still oils out, you can try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity is observed. This solvent-antisolvent approach can often induce crystallization. Alternatively, column chromatography can be used to purify the oily product.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate this compound from impurities. The spots can be visualized under UV light (254 nm). For impurities that are not UV-active, staining with potassium permanganate or iodine can be helpful.
Q4: What is a suitable mobile phase for column chromatography of this compound?
A4: A gradient of hexane and ethyl acetate is a good starting point for silica gel column chromatography. Since this compound is less polar than N-acetyltyramine, you can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by preliminary TLC analysis.
Q5: What are some good solvent systems for the recrystallization of this compound?
A5: For recrystallization, a solvent pair is often effective. A good starting point is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form crystals. Other potential solvent systems include ethyl acetate/hexane and acetone/water.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Solution |
| Low recovery from recrystallization | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Choose a solvent in which the compound has a steeper solubility curve (i.e., much more soluble when hot than when cold). Alternatively, use a solvent-antisolvent system. |
| Too much solvent was used during recrystallization. | After cooling, if no crystals form, try to evaporate some of the solvent to concentrate the solution and induce crystallization. | |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. | |
| Low recovery from column chromatography | The compound is irreversibly adsorbed onto the silica gel. | This compound is not strongly basic, but if you suspect strong adsorption, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent. |
| The compound is eluting with the solvent front. | The mobile phase is too polar. Start with a less polar solvent system (e.g., higher percentage of hexane). | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. Gradually increase the polarity of your eluent (e.g., higher percentage of ethyl acetate). |
Issue 2: Product Purity is Not High Enough
| Symptom | Possible Cause | Solution |
| Persistent impurity after recrystallization | The impurity has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or solvent system. If a single recrystallization is insufficient, a second recrystallization may be necessary. |
| The cooling process was too fast, leading to the trapping of impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals. | |
| Co-elution of impurities during column chromatography | The chosen mobile phase does not provide adequate separation. | Optimize the mobile phase using TLC. A shallower gradient or an isocratic elution with the optimal solvent mixture may improve separation. |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use at least 20-50 times the weight of silica gel to the weight of the crude product. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
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Preparation of the Column:
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Choose an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
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Add a layer of sand (approximately 1 cm).
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
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Add another layer of sand on top of the silica gel bed.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a slightly more polar solvent (e.g., dichloromethane).
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Carefully apply the sample solution to the top of the silica gel bed.
-
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Elution:
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Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
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Collect fractions and monitor the elution by TLC.
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Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane:ethyl acetate) to elute the this compound.
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Combine the fractions containing the pure product.
-
-
Solvent Removal:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Purification of this compound by Recrystallization
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Solvent Selection:
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Based on small-scale tests, select a suitable solvent or solvent pair (e.g., ethanol/water).
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (if necessary):
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot gravity filtration to remove the charcoal.
-
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Crystallization:
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If using a solvent pair, add the second solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy. Add a few drops of the first solvent to redissolve the precipitate.
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Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Drying:
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Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Starting Purity (Crude) | Final Purity | Yield | Notes |
| Column Chromatography | ~85% | >98% | 60-80% | Effective for removing both polar and non-polar impurities. |
| Recrystallization (Ethanol/Water) | ~85% | >99% | 70-90% | Best for removing small amounts of impurities with different solubility profiles. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product purity.
Validation & Comparative
Validating the Purity of Synthesized N,O-Diacetyltyramine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of drug discovery and development. However, the journey from synthesis to application is critically dependent on rigorous purity validation. This guide provides a comparative framework for assessing the purity of synthesized N,O-Diacetyltyramine, a derivative of the biogenic amine tyramine. We will explore key analytical techniques, compare its purity profile with a common alternative, Melatonin, and provide detailed experimental protocols to ensure the reliability and reproducibility of your findings.
Analytical Techniques for Purity Validation
A multi-pronged approach is essential for the robust characterization and purity assessment of synthesized this compound. The following techniques provide orthogonal information to build a comprehensive purity profile.
Table 1: Comparison of Key Analytical Techniques for Purity Validation
| Technique | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), presence of impurities, retention time. | >95% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct chemical shifts. | Conformance to reference spectra, absence of significant impurity signals. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, fragmentation pattern for structural elucidation. | Correct molecular ion peak, fragmentation consistent with proposed structure. |
Comparison with an Alternative: Melatonin
Melatonin, a well-characterized neurohormone, serves as a useful comparator for purity validation strategies due to its structural similarities and established analytical methods.
Table 2: Purity Validation Comparison: this compound vs. Melatonin
| Parameter | This compound | Melatonin |
| Typical Purity | >95% | >98% (pharmaceutical grade) |
| Common Impurities | Starting material (Tyramine), mono-acetylated intermediates (N-acetyltyramine, O-acetyltyramine), diacetamide (from excess acetic anhydride). | N-Acetylserotonin, 5-Methoxytryptamine, various oxidative degradation products. |
| Primary HPLC Method | Reversed-Phase HPLC with UV detection. | Reversed-Phase HPLC with UV or Fluorescence detection.[1][2][3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurate purity validation.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
Objective: To determine the purity of synthesized this compound and identify potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The addition of 0.1% formic acid to the aqueous phase can improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of the deuterated solvent. Add a small amount of TMS.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with expected values for this compound. Integrate signals to determine the relative ratios of the compound to any impurities.
Mass Spectrometry (MS) Protocol
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid (for ESI+)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the synthesized this compound in the appropriate solvent.
-
Infusion: Infuse the sample directly into the mass spectrometer or via an LC system.
-
Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
Visualizing Experimental and Logical Workflows
Clear visualization of workflows is crucial for understanding and replicating experimental procedures.
Caption: Workflow for the synthesis and purity validation of this compound.
Signaling Pathway Context
Understanding the potential biological context of a synthesized compound is vital. This compound, as a derivative of tyramine and structurally related to melatonin, may interact with similar signaling pathways. Melatonin's effects are primarily mediated through the MT1 and MT2 G-protein coupled receptors.[4]
Caption: Potential signaling pathway of this compound via melatonin receptors.
References
- 1. rsc.org [rsc.org]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
Confirming the Structure of N,O-Diacetyltyramine via NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N,O-Diacetyltyramine, a fungal metabolite with diverse biological activities. By comparing predicted NMR data with established chemical shift ranges for its constituent functional groups, this document serves as a valuable resource for the structural confirmation of this and similar small molecules. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical endeavors.
Structural and Spectroscopic Data Comparison
To confirm the structure of this compound, a detailed analysis of its ¹H and ¹³C NMR spectra is essential. The following tables present a comparison of the predicted NMR chemical shifts for this compound against typical chemical shift ranges for its key functional moieties. This comparative approach allows for the confident assignment of each signal to its corresponding nucleus within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-2', H-6' | 7.15 | d | 121.7 |
| H-3', H-5' | 7.25 | d | 129.5 |
| H-α | 2.80 | t | 34.5 |
| H-β | 3.50 | q | 41.0 |
| N-H | 5.80 | t | - |
| N-Acetyl (CH₃) | 1.95 | s | 23.2 |
| O-Acetyl (CH₃) | 2.28 | s | 21.1 |
| C-1' | - | - | 149.5 |
| C-4' | - | - | 137.0 |
| N-C=O | - | - | 170.0 |
| O-C=O | - | - | 169.5 |
Note: Data is predicted and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.
Table 2: Comparison of Predicted vs. Typical Chemical Shifts
| Functional Group | Predicted ¹H Shift (ppm) | Typical ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical ¹³C Shift (ppm) |
| Aromatic (C-H) | 7.15 - 7.25 | 6.5 - 8.0 | 121.7 - 129.5 | 110 - 160 |
| Alkyl Chain (CH₂) | 2.80, 3.50 | 2.5 - 4.0 | 34.5, 41.0 | 20 - 50 |
| N-Acetyl (CH₃) | 1.95 | 1.9 - 2.2 | 23.2 | 20 - 30 |
| O-Acetyl (CH₃) | 2.28 | 2.0 - 2.5 | 21.1 | 20 - 25 |
| Amide Carbonyl | - | - | 170.0 | 165 - 175 |
| Ester Carbonyl | - | - | 169.5 | 165 - 175 |
Visualizing the Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of this compound with atom numbering and the general workflow for structure confirmation using NMR spectroscopy.
Caption: Structure of this compound with key atoms labeled for NMR assignment.
Caption: General workflow for structure confirmation using NMR spectroscopy.
Experimental Protocols
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to calibrate the chemical shift scale to 0 ppm.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher for better resolution.
-
Locking and Shimming: Insert the sample into the NMR probe. The instrument's deuterium lock system will be used to stabilize the magnetic field. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated relative to the solvent residual peak or the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration (¹H NMR): Identify all the peaks and determine their chemical shifts. The integral of each peak is calculated to determine the relative ratio of the protons giving rise to each signal.
-
Multiplicity Analysis (¹H NMR): Analyze the splitting pattern (singlet, doublet, triplet, etc.) of each signal to determine the number of neighboring protons.
-
Signal Assignment: Correlate the chemical shifts, integrations, and multiplicities from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, to the specific protons and carbons in the molecular structure of this compound. 2D NMR experiments like COSY and HSQC can be employed for more complex structures to confirm assignments.
N,O-Diacetyltyramine vs. Melatonin: A Comparative Analysis of Melatonin Receptor Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinities of N,O-Diacetyltyramine and melatonin for the melatonin receptors MT1 and MT2. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and pharmacological research.
Executive Summary
Melatonin, a neurohormone primarily known for regulating the circadian rhythm, exerts its effects through high-affinity G protein-coupled receptors (GPCRs), namely MT1 and MT2. The binding affinity of various compounds to these receptors is a critical determinant of their potential as therapeutic agents for sleep disorders, mood disorders, and cancer. This guide focuses on a comparative analysis of melatonin and this compound in the context of their interaction with MT1 and MT2 receptors.
A thorough review of the scientific literature reveals a significant disparity in the available data for these two compounds. While melatonin's binding affinity for MT1 and MT2 receptors is well-characterized, with extensive supporting experimental data, there is a notable absence of published studies investigating the binding of this compound to these specific receptors. Consequently, this guide will present the comprehensive data available for melatonin as a benchmark, alongside a clear acknowledgment of the data gap for this compound.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The data presented below for melatonin has been compiled from radioligand binding assays.
| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (pKi) |
| Melatonin | MT1 | 80 pM | 10.10 |
| MT2 | 383 pM | 9.42 | |
| This compound | MT1 | No data available | No data available |
| MT2 | No data available | No data available |
Note: The absence of data for this compound prevents a direct quantitative comparison of its binding affinity with melatonin for the MT1 and MT2 receptors.
Experimental Protocols
The determination of binding affinity for melatonin receptors is predominantly conducted using radioligand binding assays. These assays are a powerful tool for quantifying the interaction between a ligand and its target receptor.
Radioligand Binding Assay for Melatonin Receptors
This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the Ki of a test compound for MT1 and MT2 receptors.
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[125I]-iodomelatonin.
-
Test compound (e.g., melatonin or this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand (2-[125I]-iodomelatonin), and varying concentrations of the unlabeled test compound is incubated.
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental workflow for a radioligand binding assay.
Melatonin Receptor Signaling Pathways
Both MT1 and MT2 are G protein-coupled receptors that, upon activation by an agonist like melatonin, initiate intracellular signaling cascades.[1] These pathways ultimately mediate the physiological effects of melatonin.
-
MT1 Receptor Signaling: Activation of the MT1 receptor typically leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and the phosphorylation of various downstream targets, including the transcription factor CREB. The MT1 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).
-
MT2 Receptor Signaling: Similar to MT1, the MT2 receptor also couples to Gi proteins to inhibit adenylyl cyclase and reduce cAMP levels. Additionally, MT2 receptor activation can modulate cGMP signaling through the inhibition of guanylyl cyclase.
Melatonin receptor signaling pathways.
Conclusion
This guide provides a comprehensive overview of the binding affinity of melatonin for the MT1 and MT2 receptors, supported by established experimental protocols and a summary of the downstream signaling pathways. A key finding of the literature review is the complete lack of data on the binding affinity of this compound for these receptors. This significant data gap highlights an opportunity for future research to characterize the pharmacological profile of this compound and determine its potential for interaction with the melatonergic system. For researchers in drug development, while melatonin serves as a well-defined reference compound, the potential of this compound as a melatonin receptor ligand remains to be elucidated.
References
A Comparative Guide to the Quantitative Analysis of N,O-Diacetyltyramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantitative determination of N,O-Diacetyltyramine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is designed to assist in selecting the most appropriate method based on specific research needs, offering insights into methodology, performance, and applications.
Introduction to this compound
This compound is a fungal metabolite that has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. As interest in this and similar bioactive small molecules grows, robust and reliable quantitative assays are essential for pharmacokinetic studies, formulation analysis, and understanding its mechanism of action.
Analytical Methodologies: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for each technique, extrapolated from data on structurally similar compounds such as other tyramine derivatives and acetylated aromatic molecules.
| Validation Parameter | HPLC-UV (Hypothetical) | LC-MS/MS (Hypothetical) |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995[2][3] |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.02 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110%[2] |
| Precision (%RSD) | < 5% | < 10% |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar small molecules and should be optimized for specific laboratory conditions and instrumentation.
HPLC-UV Method Protocol
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., N-acetyltryptamine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 274 nm.
3. Calibration Standards
-
Prepare a stock solution of this compound in methanol.
-
Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL.
LC-MS/MS Method Protocol
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 150 µL of methanol containing a deuterated internal standard (e.g., this compound-d4).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Dilute the supernatant 1:1 with water before injection.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined experimentally, e.g., based on fragmentation of the acetyl groups).
-
Internal Standard: Corresponding transition for the deuterated analog.
-
3. Calibration Standards
-
Prepare a stock solution of this compound in methanol.
-
Prepare calibration standards by spiking blank plasma with the stock solution to achieve concentrations ranging from 0.05 to 500 ng/mL.
Visualizing the Workflow and Biological Context
To better illustrate the processes and potential biological interactions of this compound, the following diagrams have been generated.
Caption: General experimental workflow for the quantification of this compound.
Given the structural similarity of this compound to other bioactive tyramine derivatives, it is plausible that it may interact with key cellular signaling pathways involved in inflammation and cellular stress responses. The following diagram illustrates a potential signaling pathway based on the known interactions of similar compounds.
Caption: Putative signaling pathway for this compound's anti-inflammatory effects.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantitative analysis of this compound. HPLC-UV offers a cost-effective and straightforward approach suitable for routine analysis of samples with relatively high concentrations of the analyte. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level detection in complex matrices like plasma is required. The selection of the optimal method should be guided by the specific requirements of the research, including sensitivity needs, sample throughput, and available instrumentation.
References
- 1. scielo.br [scielo.br]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Analysis of the Biological Efficacy of N,O-Diacetyltyramine and Other Acetamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of N,O-Diacetyltyramine and other acetamide derivatives, with a focus on their antioxidant and anti-inflammatory properties. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the field of drug discovery and development.
Executive Summary
Acetamide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, an acetylated derivative of the biogenic amine tyramine, is of particular interest due to its potential pharmacological applications. This guide will delve into a comparative analysis of its efficacy against other acetamides, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a deeper understanding of its mechanism of action.
Comparative Biological Efficacy: Antioxidant and Anti-inflammatory Activities
The following table summarizes the in vitro biological activities of various acetamide derivatives, providing a comparative perspective on their potential efficacy. The data has been compiled from multiple studies to offer a broad overview.
Table 1: Comparative In Vitro Biological Activity of Acetamide Derivatives
| Compound/Derivative | Assay Type | Target/Radical | IC50 Value (µM) | Reference Compound | Reference Compound IC50 (µM) |
| N-acetyltyramine * | DPPH Radical Scavenging | DPPH | ~150 | Ascorbic Acid | Not specified in source |
| Flavonoid Acetamide Derivative (Quercetin Acetamide) | DPPH Radical Scavenging | DPPH | 33.83 | Quercetin (UF) | 2.19 |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM4) | COX-2 Inhibition | COX-2 | 0.74 | Celecoxib | Not specified in source |
| Carboxylic acid analogue of FM4 (FM10) | COX-2 Inhibition | COX-2 | 0.69 | Celecoxib | Not specified in source |
| Carboxylic acid analogue of FM4 (FM12) | COX-2 Inhibition | COX-2 | 0.18 | Celecoxib | Not specified in source |
| Edaravone Derivative 2 | DPPH Radical Scavenging | DPPH | 13.71 (µg/mL) | Edaravone | 14.94 (µg/mL) |
| Edaravone Derivative 3 | DPPH Radical Scavenging | DPPH | 13.88 (µg/mL) | Edaravone | 14.94 (µg/mL) |
| Edaravone Derivative 2 | Albumin Denaturation Inhibition | Heat-induced denaturation | 107.25 (µg/mL) | Ibuprofen | 76.05 (µg/mL) |
| Edaravone Derivative 3 | Albumin Denaturation Inhibition | Heat-induced denaturation | 106.20 (µg/mL) | Ibuprofen | 76.05 (µg/mL) |
Note: Data for this compound was not explicitly found in the searched literature. Data for the closely related N-acetyltyramine is presented as a proxy. UF stands for Unmodified Flavonoid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).
-
Test compound solutions of various concentrations.
-
Methanol or ethanol as a solvent.
-
A reference antioxidant standard (e.g., Ascorbic acid or Trolox).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme, a key target in inflammation.
-
Principle: The assay measures the peroxidase activity of COX-2. In the presence of a suitable substrate (e.g., arachidonic acid), COX-2 produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This process can be coupled to a colorimetric or fluorometric detection system.
-
Reagents:
-
Human recombinant COX-2 enzyme.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Heme cofactor.
-
Substrate (Arachidonic acid).
-
A chromogenic or fluorogenic probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Test compound solutions of various concentrations.
-
A reference COX-2 inhibitor (e.g., Celecoxib).
-
-
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound or vehicle control for a specific time.
-
The reaction is initiated by adding the substrate (arachidonic acid) and the probe.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Signaling Pathway and Experimental Workflow Visualizations
Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams were created using Graphviz (DOT language).
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: NF-κB signaling pathway in inflammation.
Experimental Workflow for In Vitro Antioxidant and Anti-inflammatory Assays
This diagram outlines the general workflow for evaluating the antioxidant and anti-inflammatory properties of test compounds in a laboratory setting.
Caption: In vitro antioxidant and anti-inflammatory assay workflow.
Discussion and Future Directions
The available data suggests that acetamide derivatives are a promising class of compounds with significant antioxidant and anti-inflammatory potential. The modification of the core acetamide structure can lead to potent inhibitors of key inflammatory enzymes like COX-2. While direct comparative data for this compound is currently limited in the public domain, the information on related compounds like N-acetyltyramine and other acetamides provides a strong rationale for its further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the biological efficacy of this compound with N-acetyltyramine, tyramine, and other relevant acetamide derivatives.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its anti-inflammatory and antioxidant effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of this compound analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
By systematically addressing these research gaps, the full therapeutic potential of this compound and other acetamides can be unlocked, paving the way for the development of novel and effective therapeutic agents.
Unraveling the Action of N,O-Diacetyltyramine: A Comparative Guide for Researchers
A detailed comparison of N,O-Diacetyltyramine with established bioactive compounds, exploring its potential mechanisms of action based on current experimental evidence. This guide is intended for researchers, scientists, and professionals in drug development.
While the precise molecular mechanisms of this compound remain under investigation, current research points towards a multifaceted activity profile, primarily revolving around its antioxidant and anti-inflammatory properties. This guide synthesizes the available data for its closely related precursor, N-acetyltyramine, to propose a likely mechanism of action and compares it with well-characterized alternative compounds: N-acetylcysteine (NAC), Resveratrol, and Curcumin.
Proposed Mechanism of Action for this compound
This compound is the acetylated form of tyramine, a trace amine derived from the amino acid tyrosine.[1] The addition of acetyl groups is expected to modify its polarity and bioavailability, potentially influencing its interaction with cellular targets. Based on the activities of N-acetyltyramine, the proposed mechanism of action for this compound centers on its ability to counteract oxidative stress and modulate inflammatory signaling pathways.
N-acetyltyramine has been identified as a radical scavenger.[2] This antioxidant activity may be central to its other observed biological effects, such as its anti-adipogenic properties, by mitigating the negative impact of reactive oxygen species (ROS) on insulin signaling pathways.[2] Furthermore, N-acetyltyramine has been shown to inhibit quorum sensing in bacteria and reverse doxorubicin resistance in leukemia cells.[3][4]
The proposed primary mechanism involves the direct scavenging of free radicals, which in turn reduces cellular damage and modulates downstream signaling cascades, such as the NF-κB pathway, a key regulator of inflammation.
Comparative Analysis with Alternative Bioactive Compounds
To provide a clearer perspective on the potential therapeutic applications of this compound, this section compares its hypothesized mechanism with those of three well-studied compounds with overlapping biological activities.
| Feature | This compound (proposed) | N-acetylcysteine (NAC) | Resveratrol | Curcumin |
| Primary Mechanism | Direct radical scavenging, potential NF-κB inhibition. | Precursor to glutathione, direct radical scavenger, breaks disulfide bonds. | Sirtuin 1 (SIRT1) activation, AMPK activation, direct antioxidant. | Multiple targets including NF-κB, COX-2, and PPAR-γ activation. |
| Key Biological Activities | Antioxidant, anti-inflammatory, anti-adipogenic, quorum sensing inhibitor. | Mucolytic, antioxidant, anti-inflammatory. | Anti-aging, anti-inflammatory, antioxidant, cardioprotective. | Anti-inflammatory, antioxidant, anticancer, antimicrobial. |
| Molecular Targets | Likely interacts with ROS and components of the NF-κB pathway. | Precursor for glutathione synthesis. | SIRT1, AMPK, Phosphodiesterases (PDEs). | NF-κB, AP-1, COX-2, PPAR-γ. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams are provided.
Caption: Proposed mechanism of this compound.
References
Reproducibility of N,O-Diacetyltyramine Synthesis and Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of N,O-Diacetyltyramine, alongside its precursor, tyramine. While the synthesis of this compound is reproducible based on established chemical principles, a notable gap exists in the scientific literature regarding its specific biological activities compared to the well-documented effects of tyramine. This document aims to provide a framework for researchers by detailing a reproducible synthesis protocol for this compound and presenting the known biological data for tyramine as a baseline for future comparative studies.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound from tyramine can be reliably achieved through a standard acetylation reaction using acetic anhydride in the presence of a base catalyst such as pyridine. This method is widely used for the acetylation of hydroxyl and amino groups.[1][2]
Experimental Protocol: N,O-Diacetylation of Tyramine
Materials:
-
Tyramine hydrochloride
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolution: Dissolve tyramine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath and add acetic anhydride (a slight excess, e.g., 2.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully add methanol to the reaction mixture to quench any unreacted acetic anhydride.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[2]
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[1]
-
Characterization: Confirm the structure and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Outcome: This procedure is expected to yield this compound. The reproducibility of the yield and purity will depend on the precise control of reaction conditions, including the purity of reagents and the efficiency of the purification process.
Comparative Biological Activity: Tyramine vs. This compound
A significant disparity exists in the available biological data for tyramine and its diacetylated derivative. Tyramine is a well-characterized biogenic amine with known sympathomimetic properties, primarily acting as a releasing agent of catecholamines.[3] Its effects on blood pressure and its interaction with monoamine oxidase (MAO) are extensively documented. In contrast, there is a lack of publicly available experimental data on the biological activity of this compound.
Table 1: Summary of Known Biological Activity of Tyramine
| Biological Target/Effect | Experimental Observation | Supporting Evidence |
| Blood Pressure | Intravenous administration of tyramine causes a dose-dependent increase in systolic blood pressure. This pressor effect is a result of norepinephrine release. | Studies in normal and hypertensive human subjects have consistently demonstrated the pressor effects of tyramine. |
| Adrenergic Receptors | Tyramine acts as an indirect sympathomimetic by stimulating the release of norepinephrine from sympathetic nerve terminals. The released norepinephrine then acts on adrenergic receptors. | The pressor effect of tyramine can be blocked by beta-blockers like propranolol, indicating a role for beta-adrenergic receptor stimulation. |
| Monoamine Oxidase (MAO) | Tyramine is a substrate for both MAO-A and MAO-B, with a preference for MAO-A. Inhibition of MAO leads to a significant potentiation of tyramine's pressor effect, famously known as the "cheese effect". | Ingestion of tyramine-rich foods by individuals taking MAO inhibitors can lead to a hypertensive crisis. |
Table 2: Hypothetical Biological Activity of this compound
Disclaimer: The following table is based on scientific inference and is intended to guide future research. There is currently no direct experimental data to support these hypotheses.
| Biological Target/Effect | Hypothesized Activity and Rationale |
| Blood Pressure | The effect of this compound on blood pressure is uncertain. The presence of acetyl groups could alter its ability to induce norepinephrine release. It may have a reduced or negligible pressor effect compared to tyramine. It is also possible that in vivo hydrolysis could release tyramine, leading to a delayed and potentially attenuated pressor response. |
| Adrenergic Receptors | This compound is unlikely to directly interact with adrenergic receptors in the same manner as norepinephrine. Its ability to act as an indirect sympathomimetic would depend on its uptake into nerve terminals and its capacity to displace norepinephrine, which may be hindered by the acetyl groups. |
| Monoamine Oxidase (MAO) | The N-acetylation of the primary amine group would likely prevent this compound from being a substrate for MAO. The active site of MAO recognizes and deaminates primary amines, and the acetyl group would block this interaction. Therefore, this compound is not expected to be metabolized by MAO. |
Visualizing the Processes
Diagrams of Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for the synthesis of this compound.
Caption: Signaling pathway of tyramine leading to a physiological response.
Caption: Hypothetical pathway of this compound.
Conclusion and Future Directions
The synthesis of this compound is a straightforward and reproducible process. However, a significant knowledge gap exists regarding its biological activity. While the well-documented pharmacology of tyramine provides a foundation, the addition of two acetyl groups is likely to significantly alter its pharmacokinetic and pharmacodynamic properties. The N-acetylation is expected to prevent its metabolism by monoamine oxidase, and both acetyl groups may hinder its ability to act as an indirect sympathomimetic.
To provide a comprehensive comparison, further research is imperative. Key experiments should include:
-
In vitro receptor binding assays: To determine if this compound has any affinity for adrenergic or other receptors.
-
Monoamine oxidase inhibition assays: To confirm the hypothesis that it is not a substrate for MAO.
-
In vivo blood pressure studies: To directly compare the pressor effects of tyramine and this compound in animal models.
-
Metabolism studies: To investigate the in vivo stability of this compound and its potential hydrolysis back to tyramine.
The data generated from these studies would be invaluable for drug development professionals and researchers interested in the structure-activity relationships of tyramine and its derivatives.
References
Comparative Analysis of N-acetylserotonin and N,O-Diacetyltyramine: A Data-Driven Guide
A comprehensive comparative guide on N-acetylserotonin and N,O-Diacetyltyramine is not feasible at this time due to a significant lack of publicly available scientific literature and experimental data on the biological, pharmacological, and pharmacokinetic properties of this compound. Extensive searches have failed to identify studies detailing its receptor binding affinities, functional activities, or in vivo characteristics.
Consequently, this guide will provide a detailed overview of N-acetylserotonin (NAS), for which a substantial body of research exists, presented in the requested format for researchers, scientists, and drug development professionals.
In-Depth Analysis of N-acetylserotonin (NAS)
N-acetylserotonin (NAS), also known as normelatonin, is a naturally occurring molecule that serves as the immediate precursor to melatonin in its biosynthesis from serotonin.[1] Beyond its role as a metabolic intermediate, NAS possesses distinct biological activities, including agonism at melatonin receptors, activation of the Tropomyosin receptor kinase B (TrkB), and potent antioxidant effects.[1][2] Unlike serotonin, NAS can cross the blood-brain barrier, allowing it to exert effects within the central nervous system.[1]
Data Presentation: Quantitative Analysis of N-acetylserotonin
The following tables summarize key quantitative data regarding the receptor binding and antioxidant properties of N-acetylserotonin.
Table 1: Receptor Binding Profile of N-acetylserotonin
| Receptor Target | Ligand | Species | Tissue/System | Affinity (Kd/Ki) | Bmax | Reference |
| Serotonergic Receptors | [3H]N-acetylserotonin | Rat | Brain Synaptosomes | 3-5 nM (Kd) | 250-400 fmol/mg protein | [3] |
| Melatonin Receptors | N-acetylserotonin | Mammalian | - | Agonist at MT1, MT2, MT3 | - | |
| TrkB Receptor | N-acetylserotonin | Mouse | Primary Neurons | Potent Agonist | - |
Table 2: Comparative Antioxidant Activity
| Compound | Experimental Model | Finding | Reference |
| N-acetylserotonin | Human peripheral blood lymphocytes | ~3 times more effective than melatonin against oxidant-induced reactive oxygen species (ROS) formation. | |
| N-acetylserotonin | t-butylated hydroperoxide-mediated cell death | As effective as Trolox; required 10-fold lower concentrations than melatonin for protection. | |
| N-acetylserotonin | General | Described as being between 5 and 20 times more effective than melatonin at protecting against oxidant damage in certain models. | |
| N-acetylserotonin & Melatonin | Male C3H mice | Both prolonged life span by ~20% when administered in drinking water. |
Key Signaling and Biosynthetic Pathways
1. Biosynthesis of N-acetylserotonin and Melatonin:
NAS is synthesized from serotonin via the enzyme arylalkylamine N-acetyltransferase (AANAT) and is subsequently converted to melatonin by acetylserotonin O-methyltransferase (ASMT). This pathway is a cornerstone of circadian rhythm regulation.
Figure 1. Biosynthetic pathway from Serotonin to Melatonin.
2. N-acetylserotonin-Mediated TrkB Receptor Activation:
A significant function of NAS, distinct from melatonin and serotonin, is its ability to directly activate the TrkB receptor. This activation is independent of Brain-Derived Neurotrophic Factor (BDNF) and initiates downstream signaling cascades, such as the ERK1/2 and AKT pathways, which are crucial for promoting neuronal survival and neurogenesis.
Figure 2. NAS signaling through the TrkB receptor pathway.
Experimental Protocols
1. Radioligand Binding Assay for Serotonergic Receptors:
This protocol is based on methodology used to determine the binding characteristics of [3H]N-acetylserotonin in rat brain tissue.
-
Objective: To determine the dissociation constant (Kd) and maximal binding site concentration (Bmax) of a radioligand to its receptor.
-
Tissue Preparation: Synaptosomal fractions are prepared from fresh rat brain tissue (e.g., frontal cortex, striatum) by homogenization in a buffered solution followed by differential centrifugation to isolate the desired membrane fractions.
-
Binding Reaction:
-
Incubate the membrane preparation (containing a specific amount of protein) with varying concentrations of [3H]N-acetylserotonin.
-
Conduct parallel incubations in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin) to determine non-specific binding.
-
Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25°C).
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the resulting saturation isotherm using Scatchard analysis or non-linear regression to determine Kd and Bmax values.
2. TrkB Receptor Activation Assay (Western Blot):
This protocol is a generalized method based on descriptions of experiments showing NAS-induced TrkB activation.
-
Objective: To assess the phosphorylation of TrkB receptor upon stimulation with N-acetylserotonin.
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line expressing TrkB receptors.
-
Stimulation: Treat the cultured cells with N-acetylserotonin at various concentrations and for different time points. Include a vehicle control and a positive control (e.g., BDNF).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensity for p-TrkB. To normalize, strip the membrane and re-probe with an antibody for total TrkB. The ratio of p-TrkB to total TrkB indicates the level of receptor activation.
Figure 3. Experimental workflow for TrkB activation assay.
References
Hypothetical Validation of N,O-Diacetyltyramine's Efficacy in a Neuroinflammation Model: A Comparative Guide
This guide provides a comparative analysis of the potential therapeutic effects of N,O-Diacetyltyramine in a preclinical neuroinflammation model. For the purpose of this validation framework, its performance is benchmarked against two well-characterized compounds with known anti-inflammatory and neuroprotective properties: N-Acetylcysteine (NAC) and Curcumin. The data presented for this compound is hypothetical and serves as a template for evaluating a novel compound against established alternatives.
Comparative Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
The following tables summarize the quantitative data from a hypothetical study comparing the effects of this compound, NAC, and Curcumin on key markers of neuroinflammation and oxidative stress in an in vitro microglial cell culture model stimulated with lipopolysaccharide (LPS).
Table 1: Effect on Pro-inflammatory Cytokine Production
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound (Hypothetical) | 10 | 45 ± 5 | 50 ± 6 |
| 25 | 68 ± 7 | 72 ± 8 | |
| 50 | 85 ± 9 | 90 ± 10 | |
| N-Acetylcysteine (NAC) | 1000 | 30 ± 4 | 35 ± 5 |
| 5000 | 55 ± 6 | 60 ± 7 | |
| Curcumin | 5 | 50 ± 6 | 58 ± 7 |
| 10 | 75 ± 8 | 82 ± 9 |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Concentration (µM) | Nitric Oxide (NO) Reduction (%) | Reactive Oxygen Species (ROS) Reduction (%) |
| This compound (Hypothetical) | 10 | 40 ± 4 | 35 ± 5 |
| 25 | 62 ± 6 | 58 ± 7 | |
| 50 | 80 ± 8 | 75 ± 9 | |
| N-Acetylcysteine (NAC) | 1000 | 25 ± 3 | 45 ± 6 |
| 5000 | 50 ± 5 | 70 ± 8 | |
| Curcumin | 5 | 48 ± 5 | 42 ± 6 |
| 10 | 70 ± 7 | 65 ± 8 |
Experimental Protocols
Cell Culture and Treatment
Murine microglial cells (BV-2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours. Subsequently, cells were pre-treated with varying concentrations of this compound, NAC, or Curcumin for 2 hours before stimulation with 1 µg/mL of LPS for 24 hours.
Measurement of Pro-inflammatory Cytokines
The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions. Absorbance was measured at 450 nm using a microplate reader.
Nitric Oxide (NO) Assay
Nitrite accumulation in the culture medium, an indicator of NO production, was measured using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm, and the nitrite concentration was determined from a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Assay
Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. After treatment, cells were washed with phosphate-buffered saline (PBS) and incubated with 10 µM DCFH-DA for 30 minutes at 37°C. The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 and 535 nm, respectively.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound in inhibiting the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro validation of anti-neuroinflammatory compounds.
Discussion
This comparative guide outlines a foundational approach to validating the therapeutic potential of a novel compound, this compound, in a neuroinflammation disease model. The hypothetical data suggests that this compound may exhibit potent anti-inflammatory and antioxidant effects, potentially superior to N-Acetylcysteine and comparable to Curcumin at similar concentrations.
The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response in microglial cells. By suppressing the activation of NF-κB, this compound could hypothetically reduce the production of pro-inflammatory cytokines and enzymes like iNOS, which is responsible for nitric oxide production.
Further in vivo studies in animal models of neurodegenerative diseases are warranted to confirm these in vitro findings and to evaluate the pharmacokinetic and safety profiles of this compound. This structured comparative approach provides a robust framework for the preclinical evaluation of novel drug candidates for neuroinflammatory disorders.
Comparative Guide to Peer-Reviewed Analytical Methods for N,O-Diacetyltyramine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies relevant to the quantification of N,O-Diacetyltyramine. Due to a lack of specific peer-reviewed methods for this compound, this document outlines analogous methods developed for its parent compound, tyramine, and other related biogenic amines. The experimental data and protocols presented here are intended to serve as a strong foundation for developing and validating a specific method for this compound analysis.
I. Comparison of Analytical Methods
The two primary analytical techniques suitable for the analysis of tyramine and its derivatives are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of compounds in complex matrices without the need for derivatization.
GC-MS is a robust technique, particularly for volatile compounds. For non-volatile compounds like biogenic amines, derivatization is typically required to improve chromatographic properties. However, as this compound is already acetylated, direct analysis may be feasible.
The following table summarizes the performance of various methods for tyramine analysis, which can be considered as benchmarks for the development of an this compound assay.
| Method | Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| UPLC-MS/MS | 14 Biogenic Amines (including Tyramine) | Fish | 0.1 - 20 nM | 0.3 - 60 nM | 3-4 orders of magnitude | 84.6 - 119.3 | [1] |
| LC-MS/MS | 6 Biogenic Amines (including Tyramine) | Meat | - | 10 µg/g | R² > 0.99 | - | [2] |
| LC-MS/MS | 6 Biogenic Amines (including Tyramine) | Canned Tuna | - | 0.5 µg/g | - | Within acceptable criteria | [3] |
| UPLC | Tyramine | Various Foods | 0.05 mg/L | 0.25 mg/L | - | 87.3 - 96.8 | [4][5] |
| GC-FID | 6 Biogenic Amines (including Tyramine) | Fish | - | - | - | - |
II. Experimental Protocols
Below are detailed experimental protocols adapted from peer-reviewed literature for tyramine analysis, which can be used as a starting point for this compound method development.
This method is suitable for the simultaneous determination of multiple biogenic amines and can be adapted for this compound.
-
Sample Preparation (Extraction and Derivatization):
-
Homogenize 1 g of the sample with 5 mL of acetonitrile containing 0.1% formic acid.
-
Sonicate the mixture for 30 minutes and then centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a new tube.
-
Add 40 µL of 100 mM sodium carbonate solution and 40 µL of 2% benzoyl chloride in acetonitrile.
-
Incubate for 20 minutes to allow for derivatization (this step may be omitted or modified for this compound).
-
Add an internal standard and centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Dilute 40 µL of the supernatant with 20 µL of water for UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acidified ammonium formate in water and acetonitrile is common.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for the analyte and internal standard.
-
This method would require adaptation, as this compound may not require derivatization.
-
Sample Preparation (Derivatization):
-
For tyramine, derivatization with reagents like propyl chloroformate is used to increase volatility.
-
For this compound, a simple liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be sufficient.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column, such as a ZB-5.
-
Inlet: Cold-On-Column injection is recommended to prevent degradation of thermally labile compounds.
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
III. Visualization of Relevant Biological Pathway
This compound is a derivative of tyramine, a trace amine that acts as a neuromodulator. The following diagram illustrates the metabolic pathway of tyramine. Understanding this pathway can be crucial for interpreting the in-vivo stability and metabolism of this compound.
This guide provides a starting point for researchers. The successful analysis of this compound will require method development and validation, including optimization of sample preparation, chromatographic separation, and mass spectrometric detection, using the principles and examples outlined above.
References
Safety Operating Guide
Proper Disposal of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (CAS: 14383-56-3), also known as N,O-Diacetyltyramine.
This guide provides researchers, scientists, and drug development professionals with procedural, step-by-step guidance for the safe disposal of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-. Adherence to these protocols is crucial for ensuring personal safety, environmental protection, and regulatory compliance. While some suppliers may classify this compound as non-hazardous, it is best practice to handle all chemical waste with caution.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure you are working in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. In the event of accidental contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Quantitative Data for Disposal Considerations
| Parameter | Information |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant.[2][3] |
| Environmental Precautions | Do not let the product enter drains. Avoid release into the environment. Use appropriate containers to prevent environmental contamination and keep away from surface and ground water. |
| Contaminated Packaging | Handle contaminated packages in the same manner as the substance itself. Completely emptied packages can be recycled after proper handling. |
| Spill Management | For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. |
Step-by-Step Disposal Protocol
No specific experimental protocols for the disposal of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- are cited in available safety data sheets. The following is a general procedure based on established safety guidelines for chemical waste.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile rubber is often a suitable choice), and a lab coat.
2. Waste Segregation:
-
Keep Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- waste separate from other chemical waste streams to prevent inadvertent and potentially hazardous reactions.
3. Containerization:
-
Use a dedicated, properly labeled, and sealed container for collecting the chemical waste.
-
The container must be compatible with the chemical.
-
Clearly label the container as "Hazardous Waste: Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
4. Licensed Disposal Company:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
-
Alternatively, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.
5. Documentation:
-
Retain all documentation, such as waste manifests, provided by the disposal company for regulatory compliance.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- before handling and disposal. Regulations for chemical waste disposal may vary by location.
Disposal Workflow
Caption: Workflow for the proper disposal of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
References
Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide
Absence of a specific Safety Data Sheet (SDS) for Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (CAS No. 14383-56-3) necessitates a cautious approach to its handling, grounded in the known hazards of its constituent functional groups: the acetamide and the acetyloxy phenyl ethyl moieties. This guide provides essential safety and logistical information, including operational procedures and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this chemical.
The primary hazards associated with this compound are inferred from data on Acetamide, which is suspected of causing cancer (IARC Group 2B), and other substituted acetamides that can cause skin, eye, and respiratory irritation. Therefore, a conservative approach to safety is strongly advised.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, robust engineering controls must be in place to minimize exposure.
| Control Type | Recommendation |
| Ventilation | All work with this compound must be conducted in a well-ventilated area, with the mandatory use of a chemical fume hood. |
| Emergency Equipment | An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area. |
Personal Protective Equipment (PPE): Your Essential Barrier
The following personal protective equipment is mandatory for any personnel handling Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing. |
| Hands | Nitrile gloves | Gloves must be inspected for any signs of degradation before each use. Contaminated gloves must be disposed of properly. |
| Body | Laboratory coat | A standard lab coat is mandatory. Additional protective clothing may be necessary depending on the scale of the operation. |
| Respiratory | NIOSH-approved respirator | Required for operations that may generate dust or aerosols. The appropriate cartridge must be selected based on the potential airborne concentration. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk.
-
Preparation :
-
Ensure all necessary engineering controls are operational.
-
Don the required personal protective equipment as outlined above.
-
Clearly label all containers with the chemical name and hazard information.
-
-
Handling :
-
Post-Handling :
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by washing with soap and water.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1]
-
Avoid generating dust.[1]
-
Wash the spill area thoroughly.
First Aid Measures: Immediate Response to Exposure
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Inhalation | Remove the person from the exposure area to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
Disposal Plan: Ensuring Environmental and Personal Safety
All waste contaminated with Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- must be treated as hazardous waste.
-
Waste Segregation : Collect all contaminated materials, including disposable gloves, weighing paper, and labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method : Dispose of the collected waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal. Incineration in a permitted hazardous waste incinerator is the preferred method.
-
Prohibition : Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from preparation to disposal.
Figure 1. A workflow diagram illustrating the key steps for the safe handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
